BM-PEG3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSKXCXEFLTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391539 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960257-46-9 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the BM-PEG3 Crosslinker: Structure and Function
This guide provides a comprehensive overview of the structure, properties, and reactivity of the BM-PEG3 crosslinker, tailored for researchers, scientists, and professionals in drug development.
Core Structure and Chemical Identity
This compound, chemically known as 1,11-bismaleimido-triethylene glycol, is a homobifunctional crosslinking reagent.[1] Its structure is characterized by two maleimide groups located at either end of a hydrophilic triethylene glycol spacer.[2] This configuration allows for the covalent linkage of two sulfhydryl (-SH) containing molecules.
The key structural features are:
-
Reactive Groups: Two maleimide rings.
-
Spacer Arm: A triethylene glycol (PEG3) chain.
-
Functionality: Homobifunctional, enabling the crosslinking of sulfhydryl groups.
The polyethylene glycol (PEG) spacer significantly enhances the water solubility of the crosslinker and the resulting conjugate, a distinct advantage over crosslinkers with hydrocarbon spacers.[1]
Chemical Structure of BM(PEG)3:
References
An In-Depth Technical Guide to the Chemical Properties and Reactivity of BM-PEG3
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM-PEG3, or 1,11-Bis(maleimido)triethylene glycol, is a homobifunctional crosslinking agent widely utilized in the fields of bioconjugation and drug development. Its structure, featuring two maleimide groups connected by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of sulfhydryl-containing molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a particular focus on its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols, data presentation in tabular format, and visual diagrams of key pathways and workflows are included to facilitate its practical application in a research and development setting.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below, providing essential data for experimental design and execution.[1][2][3]
| Property | Value |
| Synonyms | 1,11-Bis(maleimido)triethylene glycol, 1,11-Bis-maleimidotetraethyleneglycol |
| Molecular Formula | C₁₆H₂₀N₂O₇ |
| Molecular Weight | 352.34 g/mol [1] |
| Appearance | White to light yellow solid |
| Spacer Arm Length | 17.8 Å[3] |
| Solubility | Soluble in water, DMSO, and DMF[1] |
| Storage (Solid) | Desiccated at 2-8°C[1] |
| Storage (Solution) | Stock solutions in DMSO or DMF are not recommended for long-term storage and should be made fresh. If necessary, store at -20°C for short periods.[1] |
| Purity | Typically ≥90% |
Handling and Storage Precautions: this compound is sensitive to moisture, which can lead to the hydrolysis of the maleimide rings, rendering the compound inactive.[1] It is crucial to handle the solid reagent in a dry environment and to allow the container to equilibrate to room temperature before opening to prevent condensation.[1] Solutions should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use.[2] For safety, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[4]
Reactivity and the Maleimide-Thiol Reaction
The utility of this compound as a crosslinker is derived from the high reactivity and specificity of its terminal maleimide groups towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.
The Michael Addition Reaction
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This results in the formation of a stable, covalent thioether bond.
Reaction Kinetics and Optimal Conditions
The rate of the maleimide-thiol reaction is highly dependent on pH. The optimal pH range for this reaction is between 6.5 and 7.5.[2] Within this range, the reaction is highly chemoselective for thiols.[2]
-
Below pH 6.5: The reaction rate decreases as the thiol group is predominantly in its protonated, less nucleophilic form.
-
Above pH 7.5: The reaction with primary amines (e.g., lysine residues) becomes more competitive, and the rate of maleimide hydrolysis increases significantly. At pH 7, the reaction with a sulfhydryl group is approximately 1,000 times faster than with an amine.[2]
The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight to achieve sufficient conjugation.[2]
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during maleimide-thiol conjugations:
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze to form a non-reactive maleamic acid, especially at pH values above 8. To minimize this, reactions should be performed within the optimal pH range, and maleimide solutions should be prepared fresh.[2]
-
Reaction with Amines: As mentioned, at higher pH, maleimides can react with primary amines. Maintaining the pH between 6.5 and 7.5 is crucial for maintaining selectivity for thiols.[2]
-
Thiol Oxidation: Thiols can oxidize to form disulfide bonds, rendering them unreactive towards maleimides. To prevent this, it is recommended to work with degassed buffers and consider the inclusion of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during the initial reduction of disulfide bonds. If DTT (dithiothreitol) is used for reduction, it must be removed prior to the addition of the maleimide crosslinker, as it will compete for reaction.
-
Retro-Michael Reaction: The formed thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a consideration for the long-term stability of the conjugate, especially in environments with high concentrations of other thiols.
Applications in Drug Development
This compound's properties make it a valuable tool in the development of complex biotherapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody. This is often achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide groups of the drug-linker conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This compound is a commonly used PEG-based linker in PROTAC synthesis, connecting the two ligands and facilitating the formation of a ternary complex between the target protein and the E3 ligase.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protein Dimerization Protocol
This protocol describes the homodimerization of a protein containing accessible cysteine residues.
Materials:
-
Protein of interest with free sulfhydryl groups
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5-10 mM EDTA
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M cysteine or 2-mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein). If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with 5 mM TCEP for 30 minutes at room temperature.
-
Crosslinker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 20 mM (e.g., 7.05 mg in 1 mL).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 0.2 mM (a 2-fold molar excess over the protein). The final concentration of DMSO or DMF should be kept below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.[2]
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to react with any excess this compound.[2]
-
Purification: Remove excess, unreacted crosslinker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.
Synthesis of an Antibody-Drug Conjugate (ADC) (Conceptual Protocol)
This protocol outlines the general steps for conjugating a maleimide-functionalized drug to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug
-
Reduction Buffer: PBS, pH 7.4, with 5 mM EDTA
-
Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 7.4, with 5 mM EDTA
-
Quenching Solution: 1 M N-acetylcysteine
-
Purification resin (e.g., Protein A or Size-Exclusion Chromatography)
Procedure:
-
Antibody Reduction: Dissolve the mAb in Reduction Buffer to a concentration of 5-10 mg/mL. Add a 10- to 20-fold molar excess of DTT and incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.[6]
-
Buffer Exchange: Immediately remove the excess DTT by buffer exchange into Conjugation Buffer using a desalting column.
-
Drug-Linker Conjugation: Dissolve the maleimide-functionalized drug in DMSO. Add the drug solution to the reduced antibody at a slight molar excess (e.g., 1.5-fold per thiol) and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the Quenching Solution to a final concentration of 20 mM to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC from unreacted drug-linker and other reagents using Protein A affinity chromatography or size-exclusion chromatography.
Synthesis of a PROTAC (Conceptual Protocol)
This protocol provides a conceptual workflow for synthesizing a PROTAC using this compound as the linker.
Materials:
-
Ligand for target protein with a suitable functional group (e.g., amine or carboxylic acid)
-
Ligand for E3 ligase with a suitable functional group
-
This compound
-
Appropriate coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Ligand Attachment: React one of the maleimide groups of this compound with a thiol-containing ligand for either the target protein or the E3 ligase. This reaction would follow a similar procedure to the protein dimerization protocol but using a 1:1 molar ratio to favor mono-conjugation. Purification of the mono-substituted this compound linker is crucial.
-
Second Ligand Attachment: The remaining maleimide group on the purified mono-conjugate is then reacted with a thiol-containing second ligand (for the E3 ligase or target protein, respectively).
-
Alternative Strategy (Amide Coupling): If the ligands have amine or carboxylic acid functionalities, one of the maleimide rings of this compound can be opened to reveal a carboxylic acid. This can then be coupled to an amine-containing ligand using standard peptide coupling chemistry. The remaining maleimide group is then available for conjugation to a thiol-containing ligand.
-
Purification: The final PROTAC product is purified to a high degree using preparative reverse-phase HPLC.
-
Characterization: The identity and purity of the synthesized PROTAC are confirmed by mass spectrometry and NMR.
Characterization of this compound Conjugates
Proper characterization of the final conjugate is essential to ensure its quality and for the interpretation of subsequent experiments.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to visualize the results of a crosslinking reaction. The formation of higher molecular weight bands corresponding to the dimer or higher-order oligomers confirms a successful crosslinking reaction.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool to confirm the identity and purity of the conjugate. An increase in the molecular weight corresponding to the mass of this compound (352.34 Da) for a mono-adduct, or the mass of the cross-linked species, provides definitive evidence of conjugation. High-resolution mass spectrometry can also be used to determine the drug-to-antibody ratio (DAR) in ADC synthesis.
HPLC Analysis
High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), is used to assess the purity of the conjugate and to separate the conjugated species from the unreacted starting materials. SEC-HPLC separates molecules based on their hydrodynamic radius, effectively separating larger conjugates from smaller, unreacted components. RP-HPLC separates based on hydrophobicity and can be used to resolve different conjugated species.
Visualizing Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC that utilizes a linker such as this compound to induce the degradation of a target protein via the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Protein Dimerization
The following diagram outlines the key steps in a typical protein dimerization experiment using this compound.
Caption: Workflow for protein dimerization using this compound.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its well-defined structure, hydrophilic spacer, and specific reactivity with sulfhydryl groups make it an ideal crosslinker for a variety of applications, from fundamental studies of protein interactions to the synthesis of advanced therapeutics like ADCs and PROTACs. A thorough understanding of its chemical properties, reaction kinetics, and potential side reactions, as outlined in this guide, is essential for its successful and reproducible application in the laboratory.
References
- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 4. targetmol.com [targetmol.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of BM-PEG3 Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Bis-Maleimido-Triethyleneglycol (BM-PEG3), a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. This document details the underlying chemistry, reaction kinetics, stability considerations, and experimental protocols relevant to the application of this compound in creating precisely defined biomolecular conjugates.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The fundamental mechanism of this compound chemistry lies in the highly specific and efficient reaction between its maleimide functional groups and free sulfhydryl (thiol) groups, typically found on cysteine residues within proteins and peptides. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the target molecules.[1][2]
The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. The optimal pH for this reaction is between 6.5 and 7.5.[3][4] Within this range, the thiol group is sufficiently deprotonated to the more reactive thiolate anion, while minimizing side reactions such as the reaction of the maleimide with primary amines (e.g., lysine residues), which becomes more prevalent at pH values above 7.5.[3] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[3]
Below is a diagram illustrating the core reaction:
References
BM(PEG)3 Spacer Arm: A Technical Guide to Length, Flexibility, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of the BM(PEG)3 spacer arm, a homobifunctional crosslinker pivotal in the fields of proteomics, drug discovery, and bioconjugation. We delve into its physicochemical properties, with a particular focus on spacer arm length and flexibility, and provide detailed experimental protocols for its application.
Introduction to BM(PEG)3
BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a chemical crosslinker featuring two maleimide groups at either end of a three-unit polyethylene glycol (PEG) spacer.[1] This homobifunctional nature allows for the covalent linkage of two sulfhydryl (-SH) groups, typically found in cysteine residues of proteins and peptides.[2][3] The incorporation of a PEGylated spacer confers several advantageous properties, including increased water solubility and reduced immunogenicity of the resulting conjugate.[1][4]
The maleimide groups of BM(PEG)3 react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable, non-cleavable thioether bonds.[3][5] This specificity and the stability of the resulting linkage make BM(PEG)3 an invaluable tool for a variety of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the synthesis of proteolysis-targeting chimeras (PROTACs).[2][6]
Physicochemical Properties of BM(PEG)3
The utility of BM(PEG)3 as a crosslinker is defined by its specific molecular dimensions and chemical characteristics. These properties are summarized in the table below for easy comparison.
| Property | Value | References |
| Spacer Arm Length | 17.8 Å | [4] |
| Molecular Weight | 352.34 g/mol | [1] |
| Chemical Formula | C₁₆H₂₀N₂O₇ | [1] |
| Reactive Groups | Maleimide (at both ends) | [1] |
| Target Functional Group | Sulfhydryl (-SH) | [3] |
| Resulting Linkage | Thioether Bond | [3] |
| Cleavability | Non-cleavable | [4] |
| Solubility | Water Soluble | [1] |
| Form | Solid | [1] |
Spacer Arm Length and Flexibility
The 17.8 Å spacer arm of BM(PEG)3 provides a defined distance for crosslinking, which can be used to probe the spatial arrangement of proteins in a complex.[3] However, a key feature of the PEG component is its inherent flexibility. This flexibility arises from the rotational freedom around the C-O and C-C bonds within the ethylene glycol units.
This flexibility is crucial for several reasons:
-
Increased Reaction Efficiency: The flexible spacer arm can adopt multiple conformations, increasing the probability of the maleimide groups finding and reacting with their target sulfhydryl groups, even if the proteins are not rigidly oriented.
-
Reduced Steric Hindrance: The spacer arm can position the conjugated molecules away from each other, minimizing steric clashes that could otherwise interfere with their function.
-
Maintained Biological Activity: By providing distance and flexibility, the BM(PEG)3 linker can help to ensure that the conjugated proteins or molecules retain their native conformation and biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the BM(PEG)3 crosslinker.
General Protein-Protein Crosslinking
This protocol describes a general workflow for crosslinking two proteins containing accessible sulfhydryl groups.
Materials:
-
BM(PEG)3 crosslinker
-
Purified proteins of interest (Protein A and Protein B)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or a solution of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
Desalting columns or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Dissolve the purified proteins in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the proteins have intramolecular disulfide bonds that need to be reduced to expose free sulfhydryls, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the BM(PEG)3 in an organic solvent such as DMSO and then dilute it into the Conjugation Buffer to the desired stock concentration.
-
-
Crosslinking Reaction:
-
Add a 2 to 20-fold molar excess of the BM(PEG)3 solution to the protein mixture. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching:
-
Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted crosslinker and quenching reagents by dialysis or using a desalting column.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to confirm the formation of the desired conjugate.
-
Caption: Workflow for Protein-Protein Crosslinking with BM(PEG)3.
Antibody-Drug Conjugate (ADC) Synthesis (Conceptual Protocol)
This protocol outlines a conceptual workflow for the synthesis of an ADC using a thiol-containing drug and an antibody with reduced interchain disulfides.
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-containing cytotoxic drug
-
BM(PEG)3 crosslinker
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.0
-
Conjugation Buffer: PBS, pH 7.2
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of TCEP in Reduction Buffer to selectively reduce interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to the Conjugation Buffer.
-
-
Drug-Linker Conjugation (Formation of Drug-BM(PEG)3 Intermediate):
-
In a separate reaction, react the thiol-containing drug with a molar excess of BM(PEG)3 in an appropriate solvent. This reaction is often performed in a mixture of an organic solvent and an aqueous buffer.
-
The goal is to have one maleimide group of BM(PEG)3 react with the drug's thiol group, leaving the other maleimide group free. This may require careful control of stoichiometry and reaction conditions.
-
Purify the drug-BM(PEG)3 intermediate.
-
-
Final Conjugation:
-
Add the purified drug-BM(PEG)3 intermediate to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups with N-acetylcysteine.
-
Purify the resulting ADC using size exclusion chromatography to remove unconjugated drug-linker and aggregated antibody.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.
-
PROTAC Synthesis (Conceptual Protocol)
This protocol provides a conceptual outline for synthesizing a PROTAC using BM(PEG)3 to link a target protein-binding ligand and an E3 ligase ligand, both containing a reactive sulfhydryl group.
Materials:
-
Target protein ligand with a thiol group
-
E3 ligase ligand with a thiol group
-
BM(PEG)3 crosslinker
-
Reaction solvent (e.g., DMF or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Stepwise Conjugation:
-
Step 1: First Ligand Attachment: React the target protein ligand with a molar excess of BM(PEG)3. The reaction conditions should be optimized to favor the formation of a mono-conjugated intermediate (Ligand-BM(PEG)3).
-
Step 2: Purification: Purify the mono-conjugated intermediate from unreacted ligand and excess BM(PEG)3 using preparative HPLC.
-
Step 3: Second Ligand Attachment: React the purified mono-conjugated intermediate with the E3 ligase ligand.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized PROTAC using techniques such as LC-MS and NMR.
-
Evaluate the biological activity of the PROTAC, including its ability to induce the degradation of the target protein.
-
Application in Elucidating Signaling Pathways
Chemical crosslinking with reagents like BM(PEG)3 is a powerful technique for identifying and mapping protein-protein interactions within signaling pathways. By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent identification by mass spectrometry.
The Tumor Necrosis Factor (TNF) signaling pathway is a well-studied cascade that regulates inflammation and apoptosis.[5] The binding of TNF to its receptor (TNFR1) initiates the assembly of a multi-protein complex at the cell membrane. A homobifunctional crosslinker like BM(PEG)3 could be used to trap these interactions. For example, after stimulating cells with TNF, a cell-permeable version of BM(PEG)3 could be added to crosslink interacting proteins within the TNFR1 signaling complex. The crosslinked complexes could then be immunoprecipitated using an antibody against TNFR1, and the interacting partners identified by mass spectrometry.
Caption: TNF Signaling Pathway with Potential BM(PEG)3 Crosslinking Targets.
Conclusion
The BM(PEG)3 spacer arm is a versatile and effective tool for bioconjugation. Its defined length of 17.8 Å and inherent flexibility, combined with the specific reactivity of its terminal maleimide groups, make it well-suited for a range of applications from fundamental protein interaction studies to the development of advanced therapeutics like ADCs and PROTACs. The protocols and conceptual workflows provided in this guide serve as a starting point for researchers to harness the potential of this powerful crosslinking reagent in their own investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
Navigating the Aqueous Environment: A Technical Guide to the Water Solubility of BM-PEG3
For researchers, scientists, and professionals in drug development, understanding the behavior of crosslinking agents in aqueous solutions is paramount for successful bioconjugation, proteomics, and the formulation of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the water solubility of 1,11-Bismaleimido-triethyleneglycol (BM-PEG3), a widely used homobifunctional crosslinker. While specific quantitative solubility data in a range of aqueous buffers remains proprietary or unpublished in publicly accessible literature, this guide furnishes available data, detailed experimental protocols for determining solubility, and crucial considerations for its use in aqueous media.
Quantitative Solubility Data
This compound is consistently described as a water-soluble compound, a property enhanced by its polyethylene glycol (PEG) spacer.[1][2][3][4] This inherent solubility is a significant advantage over hydrocarbon-based crosslinkers, reducing the likelihood of precipitation during conjugation reactions.[2][4] While comprehensive data across various buffers is limited, the following quantitative information has been reported:
| Solvent/System | Solubility | Molar Concentration | Notes |
| Not Specified | ≥ 2.5 mg/mL | ≥ 7.10 mM | A clear solution is obtained at this concentration.[5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 283.82 mM | Ultrasonic assistance may be required. It is noted that hygroscopic DMSO can impact solubility.[5] |
| DMSO (for stock solution) | 10 mM | 10 mM | Sonication is recommended for preparation.[6] |
Critical Factors Influencing Aqueous Solubility and Stability
The practical application of this compound in aqueous buffers is not solely dependent on its intrinsic solubility but also on its chemical stability. The maleimide groups, which are reactive towards sulfhydryl groups, are susceptible to hydrolysis in aqueous environments.
pH Dependence of Maleimide Hydrolysis: The stability of the maleimide ring is pH-dependent. While the reaction with sulfhydryls is most efficient at a pH range of 6.5-7.5, higher pH levels increase the rate of hydrolysis, where the maleimide ring opens to form a non-reactive maleamic acid.[7] This hydrolysis renders the crosslinker inactive. Therefore, for optimal performance and to maintain its solubility and reactivity, it is crucial to control the pH of the buffer system.
Buffer Composition: While specific data is unavailable, the composition of the aqueous buffer, including the presence of salts and other additives, can influence the solubility of this compound. It is always recommended to perform preliminary solubility tests in the specific buffer system intended for the experiment.
Experimental Protocols for Determining Aqueous Solubility
For researchers needing to determine the precise solubility of this compound in their specific aqueous buffer, the following established methods for small molecules are recommended.
Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the solubility of a compound as a saturated solution in equilibrium and is considered the gold standard.[8]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer).
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.[8]
-
Separation of Undissolved Solid: The suspension is filtered through a low-binding filter (e.g., 0.45 µm) or centrifuged at high speed to pellet the undissolved solid.[9][10]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[8][9] A standard calibration curve of this compound is used for accurate quantification.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining the thermodynamic solubility of this compound.
Kinetic Aqueous Solubility Assay
This high-throughput method is often used in the early stages of drug discovery and involves preparing a supersaturated solution from a DMSO stock.[9][10]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[6]
-
Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to the aqueous buffer of interest. The final DMSO concentration should be kept low (typically ≤1-5% v/v) to minimize its co-solvent effect.[11][12]
-
Incubation and Precipitation: The solution is incubated for a shorter period (e.g., 1-2 hours) to allow for the precipitation of the compound that is insoluble at that concentration.[12]
-
Separation and Quantification: Similar to the thermodynamic method, the sample is filtered or centrifuged, and the concentration of the dissolved this compound in the filtrate is quantified.
Kinetic Solubility Determination Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
Visualization of a Key Chemical Consideration: Maleimide Hydrolysis
The stability of this compound in aqueous buffers is critical for its efficacy as a crosslinker. The following diagram illustrates the pH-dependent hydrolysis of the maleimide group, a key consideration for researchers working with this molecule in aqueous solutions.
pH-Dependent Hydrolysis of this compound
Caption: Competing reactions of this compound in aqueous solution.
References
- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 4. Thermo Scientific BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of BM(PEG)3 in Protein Crosslinking
This guide provides a comprehensive overview of 1,11-bismaleimido-triethyleneglycol (BM(PEG)3), a versatile crosslinking agent, detailing its chemical properties, core applications in protein chemistry, and detailed protocols for its use.
Introduction to BM(PEG)3
BM(PEG)3 is a homobifunctional crosslinking reagent used to covalently link two sulfhydryl (-SH) groups.[1][2] Its structure consists of two maleimide groups at either end of a hydrophilic polyethylene glycol (PEG) spacer arm.[2][3] The maleimide groups exhibit high specificity for sulfhydryl residues found in cysteine amino acids within a pH range of 6.5-7.5.[1][3] This reaction forms a stable, irreversible thioether bond.[1]
The key features of BM(PEG)3 include:
-
Specificity : The maleimide groups are highly reactive towards sulfhydryl groups, minimizing off-target reactions with other amino acid residues like tyrosines, histidines, or methionines.[1] While reactions with primary amines can occur at a pH above 8, the rate is approximately 1,000 times slower than the reaction with sulfhydryls at pH 7.[1]
-
Hydrophilic Spacer : The PEGylated spacer arm enhances the water solubility of the reagent and the resulting protein conjugate, which can reduce the tendency for aggregation.[1][2]
-
Defined Length : The spacer arm has a well-defined length, making it useful as a "molecular ruler" to probe intramolecular or intermolecular distances within or between proteins.[1][2]
-
Irreversible Bond : The thioether linkage formed is stable and cannot be cleaved by common reducing agents, making it suitable for applications requiring permanent crosslinks.[1]
Core Applications in Protein Science
BM(PEG)3 is a valuable tool in several areas of protein research and development:
-
Probing Protein Structure and Interactions : Bismaleimide crosslinkers are frequently used to study the oligomerization of proteins and to characterize protein-protein interactions.[1][2] By comparing the crosslinking efficiency of BM(PEG)3 with similar reagents of different spacer lengths, researchers can deduce spatial arrangements and distances between interacting cysteine residues.[1][2] This has been applied to investigate weakly interacting protein complexes, such as preTCR–pMHC, where BM(PEG)3 was used to generate stable complexes for structural analysis.[4]
-
Bioconjugation and Antibody-Drug Conjugates (ADCs) : The PEG spacer in BM(PEG)3 provides advantages for creating bioconjugates. PEGylation can improve the stability and pharmacokinetic profiles of therapeutic proteins and ADCs.[5][6] Hydrophilic linkers are a key strategy to mitigate the hydrophobicity of cytotoxic drugs used in ADCs, and PEG-containing linkers like BM(PEG)3 can contribute to creating more stable and effective conjugates.[6]
-
PROTAC Development : BM(PEG)3 serves as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[7][8] PROTACs are molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[7][8] The linker's composition and length are critical for the proper orientation of the two ends of the PROTAC and its overall efficacy.
Quantitative Data and Reagent Properties
The physicochemical properties of BM(PEG)3 are summarized below.
Table 1: Physicochemical Properties of BM(PEG)3
| Property | Value | Reference(s) |
| Molecular Weight | 352.34 g/mol | [2][3] |
| Empirical Formula | C₁₆H₂₀N₂O₇ | [2] |
| Spacer Arm Length | 17.8 Å | [3] |
| Reactive Groups | Maleimide (at both ends) | [2][3] |
| Reactivity Target | Sulfhydryl groups (-SH) | [2][3] |
| Solubility | Water Soluble | [2][3] |
| Cell Permeability | No | [3] |
| Cleavability | Non-cleavable | [3] |
For comparative studies, a selection of bismaleimide crosslinkers with varying spacer arm lengths is presented below.
Table 2: Comparison of Bismaleimide Crosslinkers
| Crosslinker Name | Spacer Arm Length (Å) | Reference(s) |
| BMOE | 8.0 | [3] |
| BM(PEG)2 | 14.7 | [1] |
| BM(PEG)3 | 17.8 | [3][9] |
| BMH | 16.1 | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical protein crosslinking experiment using BM(PEG)3.
Required Materials
-
BM(PEG)3 Crosslinker : Store desiccated at 2-8°C.[2]
-
Protein Sample : Purified protein(s) with available free sulfhydryl groups.
-
Conjugation Buffer : A sulfhydryl-free buffer with a pH of 6.5-7.5, such as Phosphate Buffered Saline (PBS).[1] It is recommended to include 5-10 mM EDTA to prevent disulfide reoxidation.[1]
-
Reducing Agent (Optional) : For proteins with existing disulfide bonds that need to be reduced to generate free sulfhydryls. TCEP (Tris(2-carboxyethyl)phosphine) is often recommended.[1]
-
Quenching Solution : A solution containing a free sulfhydryl, such as DTT, 2-mercaptoethanol, or cysteine, to stop the reaction.[1]
-
Organic Solvent : Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to prepare the crosslinker stock solution.[1]
Procedure for Protein Crosslinking in Solution
Step 1: Protein Preparation
-
Dissolve the protein(s) to be crosslinked in the Conjugation Buffer to a final concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]
-
If the protein's sulfhydryl groups are oxidized, reduction is necessary. This can be achieved by incubating the protein with 5 mM TCEP for 30 minutes at room temperature. Subsequently, the TCEP must be removed using a desalting column to prevent it from interfering with the maleimide reaction.[1][10]
Step 2: Crosslinker Stock Solution Preparation
-
Immediately before use, bring the BM(PEG)3 vial to room temperature before opening to prevent condensation.[2]
-
Weigh a small amount of BM(PEG)3 and dissolve it in DMF or DMSO to create a 10-20 mM stock solution.[1] For example, to make a 20 mM stock, dissolve 7.05 mg of BM(PEG)3 in 1 mL of DMSO.
Step 3: Crosslinking Reaction
-
Add the BM(PEG)3 stock solution to the protein solution. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point.[1] For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 0.2 mM is recommended.[1]
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1] Optimal incubation times and temperatures may need to be determined empirically.
Step 4: Quenching the Reaction
-
To stop the crosslinking reaction, add a quenching solution to a final concentration of 10-50 mM.[1] For example, add DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted maleimide groups are quenched.[1]
Step 5: Analysis
-
The crosslinked products can be analyzed by various methods, most commonly SDS-PAGE, to observe the formation of higher molecular weight species corresponding to crosslinked proteins.[4][11]
-
Excess, non-reacted reagent can be removed by dialysis or desalting if required for downstream applications.[1]
Important Considerations
-
pH Control : The reaction of maleimides with sulfhydryls is most efficient and specific at a pH of 6.5-7.5.[1]
-
Buffer Choice : Avoid buffers containing primary amines (like Tris) or sulfhydryls, as they will compete with the target reaction.[1][12]
-
Solubility : BM(PEG)3 is water-soluble, but the stock solution is prepared in an organic solvent.[1][2] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that would cause protein precipitation (typically <15% for many proteins).[1]
-
Optimization : The optimal molar ratio of crosslinker to protein, protein concentration, and reaction time should be determined empirically for each specific system.[1]
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and experimental processes involving BM(PEG)3.
Caption: Reaction mechanism of BM(PEG)3 with protein sulfhydryl groups.
Caption: General experimental workflow for protein crosslinking with BM(PEG)3.
Caption: Logic diagram for using BM(PEG)3 to study protein-protein interactions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 4. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BM-PEG3 | PROTAC Linker | TargetMol [targetmol.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide on Using BM-PEG3 to Study Protein Oligomerization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Protein Oligomerization and Chemical Crosslinking
Protein oligomerization, the assembly of monomeric protein subunits into stable, functional complexes, is a cornerstone of cellular function. These interactions govern enzymatic activity, signal transduction, and the formation of large structural assemblies. Understanding the nature of these protein-protein interactions (PPIs) is critical for elucidating biological pathways and developing targeted therapeutics.
Chemical crosslinking has emerged as a powerful technique to study these interactions. By covalently linking proteins that are in close proximity, researchers can "capture" transient interactions, stabilize complexes for analysis, and probe the architecture of oligomers. Among the various crosslinking reagents, BM-PEG3 (1,11-bismaleimido-triethyleneglycol) offers specific advantages for studying protein oligomerization, particularly for proteins containing cysteine residues.
This guide provides a comprehensive technical overview of this compound, its mechanism of action, detailed experimental protocols, and data interpretation strategies for the robust analysis of protein oligomerization.
Core Concepts: Understanding this compound
This compound is a homobifunctional crosslinking reagent, meaning it has two identical reactive groups.[1] Its structure consists of two maleimide groups connected by a flexible, hydrophilic 3-unit polyethylene glycol (PEG) spacer.[2]
Key Features of this compound:
-
Specificity: The maleimide groups react specifically with sulfhydryl groups (-SH) found on cysteine residues.[3][] This reaction is highly efficient at a pH range of 6.5-7.5, forming a stable, non-reducible thioether bond.[1][2] At pH values above 8.5, reactivity towards primary amines can occur, but it is 1000 times slower than the reaction with sulfhydryls at pH 7.[1]
-
Spacer Arm: The PEG spacer arm is hydrophilic, which enhances the water solubility of both the reagent and the resulting crosslinked protein complex.[1] This property helps to minimize protein aggregation and reduce immunogenicity.[2] The defined length of the spacer arm (17.8 Å) provides a molecular ruler to probe the distance between interacting cysteine residues.[5]
-
Irreversible Linkage: The thioether bond formed is not reversible, meaning it cannot be cleaved by reducing agents, ensuring the stability of the crosslinked complex during subsequent analysis.[1][3]
The crosslinking reaction is a Michael addition, where the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms in the carbon-carbon double bond of the maleimide ring. This results in the formation of a stable covalent thioether linkage.[][6] For oligomerization studies, one maleimide group reacts with a cysteine on one protein monomer, and the other maleimide group reacts with a cysteine on an adjacent monomer, thus covalently linking the two subunits.
Caption: Reaction mechanism of this compound with two sulfhydryl-containing proteins.
Experimental Design and Protocols
A successful crosslinking experiment requires careful planning and optimization. Key parameters include protein concentration, crosslinker-to-protein molar ratio, and reaction time.[7]
| Reagent | Preparation & Storage |
| This compound | Store desiccated at 2-8°C. Immediately before use, dissolve in an organic solvent like DMSO or DMF to create a 5-20 mM stock solution.[1] Aqueous solutions are not recommended for storage as the maleimide group can hydrolyze over time, especially at pH > 8.[1] |
| Protein Sample | Should be in a buffer between pH 6.5-7.5, such as PBS, HEPES, or Borate buffer.[8] Avoid buffers containing primary amines (e.g., Tris) or thiols.[8][9] The protein concentration should typically be between 0.1-10 mg/mL.[1][9] |
| Reducing Agent (Optional) | To reduce existing disulfide bonds and free up sulfhydryl groups, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used. TCEP is preferred as it does not contain a thiol group itself.[10] |
| Quenching Reagent | A thiol-containing compound like DTT, β-mercaptoethanol, or free cysteine is used to stop the reaction by consuming unreacted maleimide groups.[1] |
This protocol provides a starting point; optimization is crucial for each specific protein system.[10]
-
Prepare the Protein:
-
Dissolve the purified protein in a suitable non-amine, non-thiol buffer (e.g., Phosphate Buffered Saline, pH 7.2) to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]
-
If the protein has internal disulfide bonds that need to be reduced to expose cysteines, add TCEP to a final concentration of 0.5-1 mM and incubate for 20-30 minutes at room temperature.[9][10] Note: This step may not be necessary if free cysteines are already available on the protein surface.
-
-
Prepare the Crosslinker:
-
Immediately before use, prepare a 20 mM stock solution of this compound in DMSO. For example, dissolve 3.5 mg in 0.5 mL of DMSO.[1]
-
-
Initiate the Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess. A 2- to 20-fold molar excess of crosslinker over protein is a common starting point.[1][9] For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 0.2 mM yields a 2-fold molar excess.[1]
-
Mix gently and incubate for 1 hour at room temperature or for 2 hours at 4°C.[1] Incubation times may need to be extended for less efficient reactions.[7]
-
-
Quench the Reaction:
-
Analyze the Products:
Caption: Standard experimental workflow for protein crosslinking with this compound.
Data Analysis and Interpretation
The primary method for analyzing crosslinking results is SDS-PAGE. The appearance of new, higher molecular weight bands corresponding to multiples of the monomer's molecular weight is indicative of oligomerization.
| Observation on SDS-PAGE | Interpretation |
| Single band at monomer MW | No crosslinking occurred or the protein is monomeric. |
| Bands at 1x, 2x, 3x... monomer MW | The protein exists as a mixture of monomers, dimers, trimers, etc. |
| Disappearance of monomer band and appearance of a single high MW band | Efficient crosslinking of a stable oligomer (e.g., a dimer). |
| Smear or ladder of bands | Non-specific aggregation or extensive crosslinking. |
For a more quantitative analysis, densitometry can be performed on the stained gel to determine the relative abundance of each oligomeric species. This can reveal shifts in the oligomeric equilibrium under different conditions.[12][13]
For a more detailed structural analysis, the crosslinked products can be analyzed by mass spectrometry (XL-MS).[12][14] This powerful technique involves:
-
Enzymatic digestion (e.g., with trypsin) of the crosslinked protein complex.
-
LC-MS/MS analysis of the resulting peptides.
-
Specialized software to identify the "crosslinked peptides" (two separate peptide chains covalently linked by the this compound molecule).
The identification of these crosslinked peptides provides distance constraints, helping to map the protein-protein interface at the amino acid level.[13]
Applications in Research and Drug Development
The insights gained from this compound crosslinking studies are valuable across various scientific disciplines.
-
Structural Biology: Elucidating the quaternary structure of protein complexes and validating computational models of protein interactions.[1]
-
Cell Biology: Confirming protein-protein interactions within signaling pathways and understanding how these interactions are modulated by cellular events.[11]
-
Drug Development:
-
PROTACs: this compound and similar PEG-based linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel drugs designed to induce the degradation of target proteins.[15]
-
Antibody-Drug Conjugates (ADCs): The stable linkage provided by maleimide chemistry is used to conjugate cytotoxic drugs to antibodies for targeted cancer therapy.[][16]
-
Biologic Stabilization: Crosslinking can be used to stabilize therapeutic protein oligomers, enhancing their shelf-life and efficacy.[2]
-
Caption: Applications of this compound crosslinking in research and development.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crosslinking observed | - No accessible cysteine residues.- Sulfhydryl groups are oxidized.- Incorrect buffer pH.- Inactive crosslinker. | - Introduce cysteines via site-directed mutagenesis.- Add a reducing agent (TCEP) prior to crosslinking.- Ensure buffer pH is 6.5-7.5.- Use freshly prepared this compound stock solution. |
| Excessive aggregation/smearing | - Crosslinker concentration is too high.- Protein concentration is too high.- Non-specific interactions. | - Perform a titration to find the optimal crosslinker concentration.- Reduce the protein concentration.- Increase buffer ionic strength to reduce non-specific binding. |
| Faint crosslinked bands | - Reaction time is too short.- Crosslinker concentration is too low.- Protein interaction is weak or transient. | - Increase incubation time (e.g., 2-4 hours or overnight at 4°C).- Increase the molar excess of this compound.- Increase protein concentration to favor oligomerization. |
By providing a specific, stable, and hydrophilic linkage, this compound serves as an invaluable tool for researchers investigating the fundamental nature of protein oligomerization and for professionals developing the next generation of biologic drugs.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. – Rappsilber Laboratory [rappsilberlab.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
The Strategic Application of BM-PEG3 in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The elegant design of these heterobifunctional molecules, consisting of a target-binding ligand and an E3 ligase-recruiting ligand joined by a chemical linker, has opened new avenues for drugging the "undruggable" proteome. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, improve cell permeability, and offer synthetic tractability.
This technical guide provides a comprehensive overview of BM-PEG3 (1,11-Bis-maleimidotetraethyleneglycol), a homobifunctional PEGylated linker, and its application in the synthesis of PROTACs. We will delve into its chemical properties, provide illustrative data on the impact of PEG linkers on PROTAC performance, and present detailed experimental protocols for synthesis and evaluation.
This compound: A Homobifunctional PEGylated Linker
This compound is a PEG-based PROTAC linker characterized by a three-unit polyethylene glycol chain flanked by two maleimide groups. This homobifunctional nature allows for the conjugation of two thiol-containing molecules, making it a valuable tool for linking protein or peptide-based ligands that have been engineered to contain cysteine residues.
Chemical and Physical Properties of this compound:
| Property | Value |
| Systematic Name | 1,11-Bis-maleimidotetraethyleneglycol |
| Molecular Formula | C₁₆H₂₀N₂O₇ |
| Molecular Weight | 352.34 g/mol |
| Spacer Arm Length | 17.8 Å |
| CAS Number | 86099-06-1 |
| Reactivity | Reacts with sulfhydryl groups (-SH) at pH 6.5-7.5 |
| Solubility | Water-soluble |
The maleimide groups of this compound react specifically with free sulfhydryl groups to form stable thioether bonds. This specific reactivity allows for controlled and covalent linkage of a target-binding ligand and an E3 ligase ligand, provided they are functionalized with cysteine residues. The PEG3 chain imparts hydrophilicity to the resulting PROTAC, which can improve its solubility and cell permeability, crucial parameters for biological activity.[1][2][3]
The Impact of PEG Linkers on PROTAC Performance: Quantitative Insights
Table 1: Effect of Linker Length on Degradation Efficiency (DC₅₀ and Dₘₐₓ)
| Target Protein | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | 1-2 PEG units | >5000 | - | H661 | [4] |
| BRD4 | 4-5 PEG units | <500 | - | H661 | [4] |
| TBK1 | < 12 atoms (alkyl/ether) | No degradation | - | - | [5] |
| TBK1 | 21 atoms (alkyl/ether) | 3 | 96 | - | [5] |
| TBK1 | 29 atoms (alkyl/ether) | 292 | 76 | - | [5] |
| PI3Kγ | C8 alkyl | 42.23 | 88.6 | MDA-MB-231 | [6] |
| mTOR | C8 alkyl | 45.4 | 74.9 | MDA-MB-231 | [6] |
| KRAS (G12C) | PEG linker | 0.03 µM (CRBN) | - | NCI-H358 | [7] |
| KRAS (G12C) | PEG linker | 0.1 µM (VHL) | - | NCI-H358 | [7] |
Note: This table presents data for various PEG and alkyl linkers to illustrate the general principles of linker optimization, as specific data for this compound was not found.
Table 2: Representative Pharmacokinetic Properties of a PEGylated PROTAC
| PROTAC | Administration Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (h) | Bioavailability (%) | Reference |
| B1-PEG (Amphiphilic PROTAC) | - | - | - | - | 84.8 | [8] |
| GP262 | IV (5 mg/kg) | 50,993 | - | - | - | [6] |
| GP262 | IP (15 mg/kg) | - | - | - | - | [6] |
Note: This table provides examples of pharmacokinetic data for PEGylated PROTACs to highlight the potential impact of PEGylation on drug metabolism and pharmacokinetics (DMPK) properties. Specific data for this compound was not found.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general procedure for the synthesis of a PROTAC by conjugating a cysteine-containing protein of interest (POI) ligand and a cysteine-containing E3 ligase ligand using the homobifunctional linker this compound.
Materials:
-
Cysteine-containing POI ligand
-
Cysteine-containing E3 ligase ligand
-
This compound (1,11-Bis-maleimidotetraethyleneglycol)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1-5 mM EDTA
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Preparation of Ligands:
-
Ensure that both the POI ligand and the E3 ligase ligand are purified and contain a single, accessible cysteine residue for conjugation.
-
If the cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to conjugation. Dissolve the ligand in the conjugation buffer and add a 5-10 fold molar excess of a reducing agent like TCEP-HCl. Incubate at room temperature for 1 hour. Remove the reducing agent using a desalting column.
-
-
Stepwise Conjugation (Sequential Addition):
-
Step 2a: Reaction with the first ligand. Dissolve the reduced cysteine-containing POI ligand in the conjugation buffer. In a separate tube, dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 10 mM). Add a 1.1 to 1.5-fold molar excess of the this compound solution to the POI ligand solution. The reaction volume should be kept minimal to ensure a high concentration of reactants.
-
Step 2b: Incubation. Gently mix the reaction and incubate at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate.
-
Step 2c: Reaction with the second ligand. Once the formation of the mono-adduct is confirmed, add the reduced cysteine-containing E3 ligase ligand to the reaction mixture. A slight molar excess (1.1 to 1.2-fold) relative to the mono-conjugated intermediate is recommended.
-
Step 2d: Final Incubation. Continue the incubation at room temperature for another 2-4 hours or overnight at 4°C. Monitor the formation of the final PROTAC conjugate by LC-MS.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a 5-10 fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the PROTAC:
-
Purify the crude PROTAC conjugate using RP-HPLC. Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired PROTAC and confirm its identity and purity by LC-MS and NMR.
-
-
Lyophilization and Storage:
-
Lyophilize the pure fractions to obtain the final PROTAC as a powder.
-
Store the lyophilized PROTAC at -20°C or -80°C.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[9][10]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and scraping.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC Mechanism of Action within the Ubiquitin-Proteasome System.
Caption: PI3K/Akt/mTOR Signaling Pathway and Potential PROTAC Intervention.
Caption: General Experimental Workflow for PROTAC Synthesis and Evaluation.
Conclusion
This compound represents a valuable tool in the PROTAC synthesis toolkit, particularly for the conjugation of thiol-containing ligands. Its homobifunctional nature, coupled with the beneficial properties of the PEG linker, offers a straightforward approach to generating PROTACs with potentially improved physicochemical and pharmacokinetic profiles. While specific degradation data for this compound-containing PROTACs is still emerging, the wealth of information on other PEGylated PROTACs underscores the critical importance of linker optimization in the rational design of potent and effective protein degraders. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of novel PROTACs, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: BM(PEG)3 Crosslinking for Purified Proteins
Introduction
BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent used to covalently link two sulfhydryl (-SH) groups.[1][2] It consists of two maleimide groups at either end of a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[2][3] This PEGylated spacer arm enhances the water solubility of the reagent and the resulting conjugate, while also reducing the potential for aggregation and immunogenicity.[2][3] The maleimide groups specifically react with free sulfhydryls, typically from cysteine residues, within a pH range of 6.5-7.5 to form stable, non-cleavable thioether bonds.[1][3] This specificity makes BM(PEG)3 an invaluable tool for researchers studying protein structure, oligomerization, and protein-protein interactions.[1][2] By comparing the crosslinking efficiency of BM(PEG)3 with reagents having different spacer arm lengths, it is possible to probe the intra- and intermolecular distances within a protein complex.[1][2]
Mechanism of Action
The crosslinking reaction with BM(PEG)3 is a two-step Michael addition. Each of the two maleimide moieties reacts with a sulfhydryl group from a cysteine residue. The reaction is highly efficient and specific at a neutral pH range (6.5-7.5).[1][3] At pH values above 7.5, the maleimide group can exhibit some off-target reactivity towards primary amines, and the rate of hydrolysis of the maleimide ring increases, rendering it non-reactive.[1] The resulting thioether linkage is a stable covalent bond that cannot be cleaved by reducing agents.[1]
Figure 1: Reaction mechanism of BM(PEG)3 with protein sulfhydryl groups.
Experimental Protocols
This protocol provides a general guideline for crosslinking purified proteins using BM(PEG)3. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific system.[1]
A. Materials and Reagents
-
BM(PEG)3 Crosslinker (Store desiccated at 4°C)[1]
-
Purified Protein(s) containing accessible free sulfhydryl groups.
-
Conjugation Buffer: A sulfhydryl-free buffer with a pH between 6.5 and 7.5, such as Phosphate Buffered Saline (PBS) or HEPES. It is recommended to include 5-10 mM EDTA to prevent the oxidation of sulfhydryls.[1]
-
Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare the crosslinker stock solution.[1]
-
Quenching Solution: A buffer containing a free sulfhydryl, such as Dithiothreitol (DTT), 2-Mercaptoethanol, or Cysteine, to stop the reaction.[1][4]
-
Analysis Tools: SDS-PAGE gels, appropriate stains (e.g., Coomassie Blue), and Western blotting reagents if applicable.
B. Reagent Preparation
-
Protein Solution: Dissolve the purified protein(s) in the Conjugation Buffer to a final concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1] If the protein contains disulfide bonds that need to be targeted, selective reduction may be necessary prior to crosslinking.[1]
-
Crosslinker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of BM(PEG)3 in DMF or DMSO. For example, to make a 20 mM solution, dissolve 7.05 mg of BM(PEG)3 in 1 mL of DMSO.[1]
-
Quenching Solution: Prepare a 1 M stock of a quenching reagent (e.g., DTT) in an appropriate buffer.
C. Crosslinking Reaction Protocol
-
Initiate the reaction by adding the BM(PEG)3 stock solution to the protein solution. A starting point is a 2- to 3-fold molar excess of the crosslinker over the protein concentration.[1] For a 0.1 mM protein solution, add the crosslinker to a final concentration of 0.2 mM.
-
Ensure the final concentration of DMF or DMSO is kept low (typically <15% v/v) to avoid protein precipitation.[1] The solution may appear cloudy initially but should clarify as the reaction proceeds.[1]
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1] Incubation times may be extended if initial trials show low crosslinking efficiency.[5]
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM (e.g., add 20 µL of 1 M DTT to a 1 mL reaction for a final concentration of 20 mM).[1]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted maleimide groups are quenched.[1]
-
The crosslinked protein sample is now ready for analysis. Excess, non-reacted crosslinker can be removed by dialysis or using a desalting column if required for downstream applications.[1]
D. Analysis of Results
The most common method for analyzing crosslinking efficiency is SDS-PAGE.
-
Run both the uncrosslinked control and the crosslinked samples on a suitable polyacrylamide gel.
-
Visualize the protein bands using a stain like Coomassie Blue.
-
Successful crosslinking is indicated by the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, or other oligomeric states of the target protein.[5]
Quantitative Data Summary
The table below summarizes key quantitative parameters for using BM(PEG)3.
| Parameter | Value / Range | Reference |
| Reactive Groups | Bismaleimide | [2][3] |
| Target Functional Group | Sulfhydryl (-SH) | [1][2][3] |
| Spacer Arm Length | 17.8 Å | [3] |
| Molecular Weight | 352.34 g/mol | [3] |
| Optimal Reaction pH | 6.5 - 7.5 | [1][3] |
| Recommended Molar Excess | 2:1 to 3:1 (Crosslinker:Protein) | [1] |
| Incubation Time | 1 hour at Room Temp. or 2 hours at 4°C | [1] |
| Quenching Reagent Conc. | 10 - 50 mM | [1] |
| Quenching Time | 15 minutes at Room Temperature | [1] |
Experimental Workflow
The following diagram illustrates the complete workflow for a typical BM(PEG)3 crosslinking experiment.
Figure 2: Step-by-step workflow for protein crosslinking using BM(PEG)3.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Preparation of a BM-PEG3 Stock Solution in Dimethyl Sulfoxide (DMSO)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of a stock solution of 1,11-Bis-maleimidotetraethyleneglycol (BM-PEG3) in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experiments involving this PEG-based PROTAC linker.
Introduction
This compound is a homobifunctional crosslinker containing two maleimide groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target protein-binding ligand and an E3 ubiquitin ligase ligand.[2][3] Accurate preparation of a stock solution is the first critical step for its application in research and drug development. DMSO is a common solvent for this compound due to its high dissolving capacity.[3]
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of a this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 352.34 g/mol | [1][2][3] |
| Solubility in DMSO | Up to 100 mg/mL (283.82 mM) | [3] |
| Recommended Stock Concentration | 10 mM | [2] |
| Storage of Powder | -20°C for up to 3 years | [2][3] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [3][4] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
3.3. Preparation Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture, as the compound is sensitive to moisture.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 352.34 g/mol * 1000 mg/g = 3.52 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for a few minutes.[2][3] Visually inspect the solution to ensure it is clear and free of particulates. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.[3]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][4]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]
-
Diagrams
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
Optimal Buffer Conditions for BM-PEG3 Conjugation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and optimizing the buffer conditions for conjugation reactions involving the homobifunctional crosslinker BM-PEG3 (1,11-bismaleimido-triethyleneglycol). Adherence to these protocols will enhance conjugation efficiency, ensure reproducibility, and maintain the integrity of the biomolecules involved.
Introduction to this compound Conjugation
This compound is a water-soluble, PEGylated crosslinker containing two maleimide groups at either end of a triethylene glycol spacer.[1][2] The maleimide groups specifically react with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form stable thioether bonds.[1][3] This reaction is highly efficient and specific within a defined range of pH, making it a popular choice for creating antibody-drug conjugates (ADCs), linking peptides to carrier proteins, and forming other biomolecular conjugates.
The core of a successful this compound conjugation lies in the precise control of the reaction environment, with buffer conditions playing a pivotal role. The following sections detail the critical parameters and provide optimized protocols.
Key Buffer Parameters and Recommendations
The efficiency and specificity of the maleimide-thiol reaction are highly dependent on several buffer parameters.
pH
The pH of the reaction buffer is the most critical factor for a successful conjugation. The optimal pH range for the reaction between a maleimide and a sulfhydryl group is 6.5-7.5 .[1][3][4]
-
Below pH 6.5: The reaction rate significantly slows down because the thiol group is predominantly in its protonated form (-SH) and less in the more reactive thiolate anion form (-S⁻).[4]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid, reducing the amount of crosslinker available for conjugation.[3][4] Furthermore, at higher pH values, the maleimide group can exhibit undesirable reactivity towards primary amines, such as the side chain of lysine residues.[3][4] At pH 7.0, the reaction with a sulfhydryl is approximately 1,000 times faster than with an amine.[3][4]
Buffer Type
Several common buffers can be used for this compound conjugation, provided they are free of extraneous thiol-containing compounds.[3][5]
-
Recommended Buffers:
-
Buffers to Avoid:
-
Buffers containing primary amines, such as Tris, can sometimes compete with the intended reaction if the pH is not carefully controlled, though they are generally acceptable within the optimal pH range.[7][8]
-
Crucially, any buffer containing thiol-based reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (BME) must be avoided as they will directly react with the maleimide groups of this compound.[3][4]
-
Additives
-
Chelating Agents: The inclusion of a chelating agent like EDTA (1-5 mM) is recommended to prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.[4][9] This is particularly important as metal ions can catalyze this oxidation.
-
Reducing Agents: For proteins with existing disulfide bonds that need to be available for conjugation, a reduction step is necessary.
-
TCEP (tris(2-carboxyethyl)phosphine): This is the preferred reducing agent as it is effective over a wide pH range and does not contain a free thiol, meaning it does not need to be removed prior to the addition of the maleimide crosslinker.[4][5] A 10-100-fold molar excess of TCEP can be used.[5]
-
DTT (dithiothreitol): If DTT is used, it is imperative to remove it completely before introducing this compound, typically through dialysis or desalting columns.[4]
-
Temperature and Reaction Time
-
Temperature: Conjugation reactions are typically performed at room temperature (20-25°C) or at 4°C.[3] Reactions at room temperature are generally complete within 1-2 hours, while reactions at 4°C may require longer incubation times (e.g., overnight) for sensitive proteins.[3][5]
-
Reaction Time: Optimal reaction times can vary, but a common starting point is 30 minutes to 2 hours.[3][6] For specific applications, such as the conjugation of a cRGDfK peptide to nanoparticles, optimal efficiency was reached in as little as 30 minutes.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for optimizing this compound conjugation reactions.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Critical for specificity and stability.[3][4] |
| Buffer Concentration | 10 - 100 mM | Common for buffers like HEPES and Tris.[5] |
| This compound:Thiol Molar Ratio | 2:1 to 20:1 | Highly dependent on the substrates. A 10-20 fold excess is common for protein labeling, while lower ratios (2:1 to 5:1) have been found to be optimal for smaller peptides and nanobodies.[4][6] |
| Protein Concentration | 1 - 10 mg/mL | A typical starting range for protein solutions. |
| TCEP (for reduction) | 10 - 100-fold molar excess | Added to reduce disulfide bonds prior to conjugation.[5] |
| EDTA | 1 - 5 mM | Recommended to prevent thiol oxidation.[4][9] |
| Temperature | 4°C or Room Temperature | Room temperature for faster reactions (1-2 hours); 4°C for longer incubations with sensitive proteins.[3][5] |
| Reaction Time | 30 minutes - 2 hours | Can be optimized based on specific reactants.[3][6] |
Experimental Protocols
Preparation of Reagents
-
Conjugation Buffer: Prepare a suitable buffer (e.g., 100 mM PBS, 100 mM HEPES) at pH 7.0-7.5. Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen, which can contribute to thiol oxidation.[4][5]
-
This compound Stock Solution: this compound is sensitive to moisture.[2] Allow the vial to equilibrate to room temperature before opening. Dissolve this compound in an anhydrous solvent such as DMSO or DMF to a stock concentration of 10 mM immediately before use.[5]
-
Molecule to be Conjugated: Dissolve the thiol-containing protein or peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
Protocol for this compound Conjugation to a Thiol-Containing Protein
This protocol assumes the protein already has free sulfhydryl groups.
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at the desired concentration (e.g., 0.1 mM).[3]
-
Add this compound: Add the freshly prepared this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 2- to 10-fold molar excess over the protein).
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3][5]
-
Quench the Reaction (Optional): To stop the reaction, a quenching solution containing a free thiol, such as L-cysteine or N-acetylcysteine, can be added to a final concentration of 10-50 mM and incubated for 15 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted this compound and quenching reagent by dialysis or using a desalting column.[3]
Protocol for Conjugation Involving Disulfide Bond Reduction
-
Prepare the Protein Solution: Dissolve the protein containing disulfide bonds in the conjugation buffer.
-
Reduce Disulfide Bonds: Add a 10-100-fold molar excess of TCEP to the protein solution.[5] Incubate for 30-60 minutes at room temperature.
-
Add this compound: Directly add the freshly prepared this compound stock solution to the reduced protein solution to the desired final molar ratio.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench and Purify: Follow steps 4 and 5 from the protocol above.
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Reaction mechanism of this compound with thiol groups.
Caption: Logic for selecting the optimal reaction pH.
References
- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling using BM-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical joining of two or more molecules where at least one is a biomolecule, is a fundamental technique in life sciences research and drug development.[1] A common application of bioconjugation is the labeling of proteins with probes such as fluorescent dyes, biotin, or other reporter molecules. This process enables the detection, tracking, and quantification of proteins in various assays. The choice of crosslinker is critical for successful and efficient labeling.
BM-PEG3 (1,11-bismaleimido-triethylenegylcol) is a homobifunctional crosslinker that contains two maleimide groups at the ends of a hydrophilic polyethylene glycol (PEG) spacer.[2][3] The maleimide groups react specifically and efficiently with free sulfhydryl (-SH) groups, typically found on cysteine residues of proteins, to form stable thioether bonds.[4] This reaction is highly specific for sulfhydryls at a pH range of 6.5-7.5.[4] The PEG spacer arm enhances the water solubility of the reagent and the resulting conjugate, and its flexibility helps to minimize steric hindrance.[2][5]
These application notes provide a detailed guide for calculating the optimal molar excess of this compound and a comprehensive protocol for labeling proteins.
Calculating the Molar Excess of this compound
The "molar excess" refers to the molar ratio of the crosslinker (this compound) to the protein. Optimizing this ratio is crucial for controlling the degree of labeling (DOL). A low DOL may lead to insufficient signal in downstream applications, while an excessively high DOL can result in protein precipitation, loss of biological activity, or fluorescence quenching.[6][7] The optimal molar excess is empirical and depends on several factors, including protein concentration and the number of available sulfhydryl groups.
As a general starting point, a 2- to 3-fold molar excess of this compound over the amount of sulfhydryl-containing protein is recommended for sufficient conjugation.[4] However, for more dilute protein solutions, a higher molar excess may be necessary to achieve the desired degree of labeling.[8] It is highly recommended to perform a series of labeling reactions with varying molar excess ratios to determine the optimal condition for your specific protein and application.[4]
Example Calculation:
To prepare a 2-fold molar excess of this compound for a 0.1 mM protein solution:
-
Protein amount: You have 1 mL of a 0.1 mM protein solution. This contains 0.1 µmol of protein.
-
Required this compound amount: For a 2-fold molar excess, you will need 0.1 µmol * 2 = 0.2 µmol of this compound.
-
Volume of this compound stock solution: If you have a 10 mM stock solution of this compound, the volume to add is: Volume = (0.2 µmol) / (10 µmol/mL) = 0.02 mL = 20 µL.
Therefore, you would add 20 µL of a 10 mM this compound stock solution to 1 mL of your 0.1 mM protein solution.
Data Presentation: Recommended Molar Excess Ranges
| Protein Concentration | Recommended Starting Molar Excess of this compound | Considerations |
| > 5 mg/mL | 2- to 10-fold | Higher protein concentrations generally lead to more efficient labeling.[6] |
| 1-5 mg/mL | 5- to 20-fold | A common concentration range for many protein labeling applications.[8] |
| < 1 mg/mL | 10- to 50-fold | A higher excess is often needed to compensate for lower reaction kinetics.[6] |
Note: This table provides general guidelines. The optimal molar excess should be determined empirically for each specific protein and application.
Experimental Protocols
Materials and Reagents
-
Sulfhydryl-containing protein
-
BM(PEG)3 crosslinker
-
Conjugation Buffer: Phosphate buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent the reoxidation of disulfides.[4]
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Quenching Solution (optional): 0.5-1 M cysteine or dithiothreitol (DTT)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: A Step-by-Step Guide for BM(PEG)3-Mediated Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein dimerization is a fundamental process that regulates a vast array of cellular functions, including enzyme activation, signal transduction, and transcriptional regulation.[1] The ability to artificially induce protein dimerization is a powerful tool for investigating these processes and for developing novel therapeutic strategies.[1] BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) is a homobifunctional, sulfhydryl-reactive crosslinker commonly used to induce and study protein dimerization and oligomerization.[2][3]
This document provides a detailed protocol for using BM(PEG)3 to mediate protein dimerization. BM(PEG)3 features two maleimide groups at either end of a hydrophilic, 3-unit polyethylene glycol (PEG) spacer.[2][4] The maleimide groups react specifically and efficiently with free sulfhydryl (-SH) groups, typically from cysteine residues, at a pH range of 6.5-7.5 to form stable, non-cleavable thioether bonds.[3][5] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which helps to reduce aggregation and increase stability.[3][4]
Mechanism of Action
The crosslinking reaction occurs in a two-step manner. First, one maleimide group of BM(PEG)3 reacts with a sulfhydryl group on one protein molecule. Subsequently, the second maleimide group reacts with a sulfhydryl group on another protein molecule, resulting in a covalently linked protein dimer. This reaction is highly specific for sulfhydryls at neutral pH.[3]
Caption: Reaction scheme for BM(PEG)3-mediated protein dimerization.
Quantitative Data Summary
The following tables summarize the key properties of BM(PEG)3 and the recommended starting conditions for a typical crosslinking reaction. Empirical testing is often necessary to determine the optimal conditions for specific proteins and experimental goals.[3]
Table 1: Physicochemical Properties of BM(PEG)3
| Property | Value | Reference |
| Molecular Weight | 352.34 g/mol | [2][4][5] |
| Spacer Arm Length | 17.8 Å | [4][5] |
| Reactive Groups | Bismaleimide (homobifunctional) | [2][4] |
| Reactivity | Sulfhydryl groups (-SH) | [2][5] |
| Solubility | Water soluble | [2][4][5] |
| Cleavability | No | [5] |
| Cell Permeability | No | [5] |
Table 2: Recommended Reaction Conditions for Protein Dimerization
| Parameter | Recommended Range | Notes | Reference |
| Protein Concentration | 0.1 - 5 mg/mL (e.g., 0.1 mM) | Higher concentrations favor intermolecular crosslinking. | [3] |
| BM(PEG)3 Molar Excess | 2- to 20-fold over protein | Start with a 2-fold molar excess and optimize. | [3][6][7] |
| Reaction pH | 6.5 - 7.5 | Optimal for specific maleimide-sulfhydryl reaction. | [3][5] |
| Reaction Buffer | Phosphate-buffered saline (PBS) or other non-amine, non-thiol buffers. | Avoid buffers containing primary amines (e.g., Tris) or thiols. | [3][8] |
| Incubation Time | 30 min - 2 hours | 1 hour is a common starting point. | [3] |
| Incubation Temperature | 4°C to Room Temperature (25°C) | 1 hour at RT or 2 hours at 4°C are typical starting points. | [3] |
| Quenching Reagent | DTT, Cysteine, or β-mercaptoethanol | Use a final concentration of 10-50 mM. | [3][6] |
Experimental Workflow
The overall workflow for BM(PEG)3-mediated protein dimerization involves preparing the protein, performing the crosslinking reaction, quenching the reaction, and analyzing the final product.
Caption: General experimental workflow for protein dimerization using BM(PEG)3.
Detailed Experimental Protocol
A. Materials and Reagents
-
BM(PEG)3 crosslinker (powder form)[2]
-
Sulfhydryl-containing protein of interest
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer (e.g., HEPES, MOPS).
-
Reducing Agent (Optional): TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). TCEP is preferred as it does not contain free thiols that would react with the maleimide.[6]
-
Quenching Solution: 1 M DTT (Dithiothreitol) or 1 M L-cysteine in water.[3]
-
Solvent for Stock Solution: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange.[3]
-
SDS-PAGE equipment and reagents for analysis.
B. Protocol Steps
1. Protein Preparation
-
Buffer Exchange: Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 0.1-5 mg/mL.[3] The buffer must be free of thiols and primary amines.
-
(Optional) Reduction of Disulfide Bonds: If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryls.
2. Preparation of BM(PEG)3 Stock Solution
NOTE: BM(PEG)3 is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Stock solutions are not recommended for long-term storage; prepare fresh before each experiment.[2][3]
-
Immediately before use, add anhydrous DMSO or DMF to the BM(PEG)3 vial to create a concentrated stock solution (e.g., 10-20 mM). For example, to make a 10 mM solution, dissolve 3.52 mg of BM(PEG)3 in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming (37°C) can aid solubility.[3]
3. Crosslinking Reaction
-
Add the calculated amount of BM(PEG)3 stock solution to your protein solution. A starting point is a 2- to 10-fold molar excess of BM(PEG)3 over the protein.[3][6] For example, for a 1 mL protein solution at 0.1 mM, add 20 µL of a 10 mM BM(PEG)3 stock solution for a 2-fold molar excess (final BM(PEG)3 concentration of 0.2 mM).
-
Mix gently but thoroughly. The solution may appear cloudy initially but should clear as the reaction proceeds.[3]
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.[3]
4. Quenching the Reaction
-
To stop the crosslinking reaction, add a quenching reagent containing a free thiol. Add Quenching Solution to a final concentration of 10-50 mM (e.g., add 20 µL of 1 M DTT to a 1 mL reaction for a final concentration of ~20 mM).
-
Incubate for 15 minutes at room temperature to ensure all unreacted maleimide groups are quenched.[3]
5. Analysis of Dimerization
-
Analyze the reaction products using SDS-PAGE under reducing conditions.
-
Load an un-crosslinked protein sample as a negative control.
-
The formation of a dimer will be indicated by the appearance of a new band at approximately twice the molecular weight of the protein monomer.[9][10]
-
The relative intensity of the monomer and dimer bands can be used to estimate the dimerization efficiency. For more quantitative analysis, techniques like size-exclusion chromatography (SEC) or native mass spectrometry can be employed.[9][11]
Application in Signaling Pathway Analysis
Chemically induced dimerization is a key strategy for activating signaling pathways that are naturally initiated by ligand-induced receptor dimerization. By crosslinking cell surface receptors that possess accessible cysteine residues, it's possible to mimic ligand binding and trigger downstream signaling events, providing a powerful method to study these pathways.
Caption: Induced receptor dimerization activating a downstream signaling pathway.
Troubleshooting
Table 3: Common Issues and Solutions in BM(PEG)3 Crosslinking
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low or no dimerization | - Insufficient free sulfhydryls. - Inactive/hydrolyzed BM(PEG)3. - Suboptimal molar ratio. - Interfering buffer components. - Cysteine residues are not proximal. | - Ensure complete reduction of disulfides and removal of reducing agent. - Use fresh, anhydrous solvent to prepare BM(PEG)3 stock solution just before use. - Optimize the molar ratio of BM(PEG)3 to protein (try a range from 2x to 20x). - Use a non-amine, non-thiol buffer (e.g., PBS). - The distance between sulfhydryls may be too great for the 17.8 Å spacer. Consider a crosslinker with a longer spacer arm. | [3][6] |
| Protein precipitation/aggregation | - High degree of crosslinking (oligomerization). - Low solubility of the protein or conjugate. | - Decrease the molar excess of BM(PEG)3. - Reduce the reaction time or temperature. - Decrease the protein concentration. - The PEG spacer in BM(PEG)3 already improves solubility, but ensure buffer conditions are optimal for your protein. | [3][8] |
| Smearing or multiple bands on SDS-PAGE | - Inter- and intra-molecular crosslinking. - Formation of higher-order oligomers. | - Optimize the BM(PEG)3 to protein ratio; lower ratios favor dimerization over oligomerization. - Adjust protein concentration. | [10] |
References
- 1. Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]
- 5. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing a BM-PEG3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and biocompatibility. This document provides a detailed protocol for the synthesis of PROTACs using a specific homobifunctional PEG linker, 1,11-bis(maleimido)triethylene glycol (BM-PEG3). This linker features two maleimide groups, which react specifically with thiol groups (present in cysteine residues) under mild conditions to form stable thioether bonds.
This protocol will focus on the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, and recruiting the von Hippel-Lindau (VHL) E3 ligase. This system is well-established and serves as an excellent model for demonstrating the synthesis strategy.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system (UPS).
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
This section outlines the step-by-step synthesis of a BRD4-targeting PROTAC using a this compound linker. The synthesis involves a sequential conjugation strategy.
Materials and Reagents
| Reagent | Supplier | Notes |
| Cysteine-modified BRD4 ligand | Custom synthesis or commercial | e.g., a JQ1 analogue with a C-terminal cysteine |
| Cysteine-modified VHL ligand | Custom synthesis or commercial | e.g., a VHL ligand with a cysteine residue |
| This compound Linker | Commercial | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial | |
| Phosphate Buffered Saline (PBS), pH 7.2 | In-house preparation or commercial | Thiol-free |
| Acetonitrile (ACN), HPLC grade | Commercial | |
| Water, HPLC grade | Commercial | |
| Formic Acid, LC-MS grade | Commercial | |
| Diethyl ether, anhydrous | Commercial |
Synthesis Workflow
The synthesis is performed in two main steps: 1) conjugation of the first ligand to the this compound linker to form a mono-functionalized intermediate, and 2) conjugation of the second ligand to the intermediate to yield the final PROTAC.
Caption: Sequential synthesis workflow for a PROTAC using a homobifunctional linker.
Step 1: Synthesis of the Mono-functionalized Intermediate (Ligand 1-BM-PEG3)
-
Preparation of Ligand 1: Dissolve the cysteine-modified BRD4 ligand (1.0 eq) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reduction of Disulfides: Add a 5-fold molar excess of TCEP from a freshly prepared stock solution in water. Stir the mixture under an argon atmosphere for 30 minutes at room temperature to ensure all thiol groups are in their reduced state.
-
Preparation of Linker: In a separate vial, dissolve the this compound linker (1.2 eq) in anhydrous DMF.
-
Conjugation Reaction: Slowly add the this compound solution to the reduced Ligand 1 solution. Adjust the pH of the reaction mixture to 7.0-7.5 using N,N-diisopropylethylamine (DIPEA) if necessary.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by LC-MS. The desired product will have a mass corresponding to [M+H]+ of (Mass of Ligand 1 + Mass of this compound).
-
Quenching: Once the reaction is complete, quench any unreacted maleimide groups by adding a 2-fold molar excess of cysteine. Stir for an additional 30 minutes.
-
Purification: Purify the mono-functionalized intermediate by preparative reverse-phase HPLC (RP-HPLC). Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Characterization: Confirm the identity and purity of the collected fractions by LC-MS and lyophilize to obtain a white solid.
Step 2: Synthesis of the Final PROTAC (Ligand 1-BM-PEG3-Ligand 2)
-
Preparation of Ligand 2: Dissolve the cysteine-modified VHL ligand (1.0 eq) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reduction of Disulfides: Add a 5-fold molar excess of TCEP from a freshly prepared stock solution in water. Stir the mixture under an argon atmosphere for 30 minutes at room temperature.
-
Preparation of Intermediate: Dissolve the purified mono-functionalized intermediate (1.1 eq) in anhydrous DMF.
-
Conjugation Reaction: Slowly add the intermediate solution to the reduced Ligand 2 solution. Adjust the pH to 7.0-7.5 with DIPEA if needed.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction by LC-MS. The desired product will have a mass corresponding to [M+H]+ of (Mass of Intermediate + Mass of Ligand 2).
-
Purification: Purify the final PROTAC by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR. Lyophilize the pure fractions to obtain the final PROTAC as a white solid.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a BRD4-targeting PROTAC using a this compound linker. Note that yields can vary depending on the specific ligands used and optimization of reaction conditions.
Table 1: Reaction Conditions and Stoichiometry
| Step | Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Solvent | Temperature (°C) | Time (h) |
| 1 | BRD4 Ligand-SH | This compound | 1 : 1.2 | DMF | 25 | 2-4 |
| 2 | Intermediate | VHL Ligand-SH | 1.1 : 1 | DMF | 25 | 2-4 |
Table 2: Yields and Purity
| Product | Theoretical MW ( g/mol ) | Observed [M+H]⁺ (m/z) | Yield (%) | Purity (by HPLC) |
| Intermediate | ~1200 | ~1201 | 50-70 | >95% |
| Final PROTAC | ~1700 | ~1701 | 40-60 | >98% |
Characterization of the Final PROTAC
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
System: Agilent 1260 Infinity II LC with 6120 Quadrupole MS
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: ESI+, scanning m/z 100-2000
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance III HD 500 MHz
-
Solvent: DMSO-d₆
-
¹H NMR spectra should be acquired to confirm the presence of protons from both ligands and the PEG linker, and the absence of the maleimide vinyl protons.
BRD4 Signaling Pathway and PROTAC Intervention
BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that binds to acetylated histones and regulates the transcription of key oncogenes like c-MYC. A BRD4-targeting PROTAC leads to the degradation of BRD4, thereby downregulating the expression of these oncogenes and inhibiting cancer cell proliferation.
Caption: Inhibition of BRD4 signaling by a PROTAC.
Conclusion
The synthesis of PROTACs using a this compound linker via a sequential thiol-maleimide conjugation strategy is a robust and reliable method for generating these powerful therapeutic molecules. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. Careful monitoring of each reaction step and thorough purification of intermediates are crucial for obtaining a high-purity final product with optimal biological activity.
Quenching Unreacted BM-PEG3: A Comparative Analysis of DTT and Cysteine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bismaleimido-triethyleneglycol (BM-PEG3) is a homobifunctional crosslinker widely used in bioconjugation to link molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins.[1][2][3] The maleimide groups at each end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at a pH range of 6.5-7.5 to form stable thioether bonds.[2][4] Following a conjugation reaction, it is often necessary to quench any unreacted maleimide groups to prevent unwanted side reactions or cross-reactivity in subsequent applications. This is typically achieved by adding a small molecule thiol. This document provides a detailed guide on the use of two common quenching agents, Dithiothreitol (DTT) and L-Cysteine, for terminating this compound conjugation reactions.
Mechanism of Quenching
The quenching of a maleimide reaction with a thiol-containing compound proceeds via a Michael addition. The thiol group acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring, forming a stable, non-reactive thioether linkage.[5] This reaction is rapid and highly efficient, effectively capping the unreacted maleimide groups.
Data Presentation: Comparative Analysis of Quenching Agents
| Parameter | Dithiothreitol (DTT) | L-Cysteine | General Observations |
| Reactive Groups | Two thiol (-SH) groups | One thiol (-SH) group | DTT's two thiol groups offer the potential for cross-reactivity if not used in sufficient excess. |
| Reaction Rate with Maleimides | Generally very fast.[2][7] | Reported to be very rapid, with reactions often reaching completion in under 2 minutes.[8][9] | Both are highly effective at rapidly quenching maleimide reactions. |
| Potential Side Reactions | Can reduce disulfide bonds in the conjugated protein.[10] May interfere with downstream applications sensitive to reducing agents. | Can participate in thiazine rearrangement if reacting with a maleimide conjugated to an N-terminal cysteine.[5][11] | The choice of quencher should consider the nature of the conjugated molecule and downstream applications. |
| Stability of Quenched Product | Forms a stable thioether bond. The resulting DTT-maleimide adduct is generally stable. | Forms a stable thioether bond. However, the proximity of the amine and carboxyl groups in cysteine could potentially influence the local chemical environment. | The stability of the quenched product is also influenced by the susceptibility of the maleimide-thiol linkage to retro-Michael reaction, which is a general characteristic of this chemistry.[12][13] |
Experimental Protocols
The following protocols provide a general framework for quenching unreacted this compound with either DTT or L-Cysteine. It is recommended to optimize the concentration of the quenching agent and the incubation time for each specific application.
Protocol 1: Quenching with Dithiothreitol (DTT)
Materials:
-
This compound conjugated reaction mixture
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water or a suitable buffer)
-
Quenching buffer (e.g., PBS, pH 7.2-7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Prepare DTT Solution: Prepare a fresh stock solution of DTT.
-
Add DTT to Reaction Mixture: Add a 10- to 50-fold molar excess of DTT over the initial starting concentration of this compound to the reaction mixture. For example, if the initial concentration of this compound was 1 mM, add DTT to a final concentration of 10-50 mM.
-
Incubate: Incubate the reaction mixture for 15 to 30 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess DTT and the DTT-quenched this compound by a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Quenching with L-Cysteine
Materials:
-
This compound conjugated reaction mixture
-
L-Cysteine stock solution (e.g., 1 M in a suitable buffer, pH adjusted to ~7)
-
Quenching buffer (e.g., PBS, pH 7.2-7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Prepare Cysteine Solution: Prepare a fresh stock solution of L-Cysteine. Ensure the pH is adjusted to the desired range (7.2-7.5) to ensure the thiol group is reactive.
-
Add Cysteine to Reaction Mixture: Add a 10- to 50-fold molar excess of L-Cysteine over the initial starting concentration of this compound to the reaction mixture. A 20-fold excess has been shown to be effective in quenching maleimide reactions in antibody-drug conjugate (ADC) production.[14]
-
Incubate: Incubate the reaction mixture for 15 to 30 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess L-Cysteine and the cysteine-quenched this compound by a suitable method such as size-exclusion chromatography or dialysis.
Mandatory Visualizations
Caption: Reaction of unreacted this compound with a thiol-containing quenching agent.
References
- 1. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Removal of Excess BM(PEG)3 after Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of common laboratory techniques for the removal of unreacted Bis-Maleimido-Tri(ethylene glycol) (BM(PEG)3) crosslinker following a protein crosslinking reaction. The selection of the most appropriate method depends on factors such as the scale of the reaction, the properties of the protein conjugate, and the required final purity.
Introduction to BM(PEG)3 Crosslinking and Purification
BM(PEG)3 is a homobifunctional, sulfhydryl-reactive crosslinker commonly used to conjugate proteins and other molecules containing free thiol groups. The polyethylene glycol (PEG) spacer arm enhances the solubility of the crosslinker and the resulting conjugate. After the crosslinking reaction is complete, it is crucial to remove the excess, unreacted BM(PEG)3 to prevent unwanted side reactions in downstream applications and to ensure the purity of the final product. This document outlines four common methods for this purification step: Size Exclusion Chromatography (SEC), Dialysis, Protein Precipitation, and Tangential Flow Filtration (TFF).
Data Presentation: Comparison of Purification Methods
The following table summarizes key quantitative and qualitative parameters for the different methods used to remove excess BM(PEG)3. While direct head-to-head comparative studies with quantitative data for BM(PEG)3 removal are limited in the literature, this table provides typical expectations based on the principles of each technique and data from similar applications.
| Parameter | Size Exclusion Chromatography (SEC) / Desalting | Dialysis | Protein Precipitation (TCA/Acetone) | Tangential Flow Filtration (TFF) |
| Typical Protein Yield | > 90% | > 95% | 70-90% (can be lower due to resolubilization issues) | > 95% |
| Purity of Final Product | High | High | Moderate to High (risk of co-precipitation) | High |
| Efficiency of Small Molecule Removal | > 99% | > 99% (with sufficient buffer exchanges) | High (supernatant is removed) | > 99% (with sufficient diavolumes) |
| Processing Time | Fast (minutes to a few hours) | Slow (hours to days) | Fast (1-2 hours) | Fast (hours) |
| Scalability | Readily scalable | Difficult to scale up for large volumes | Scalable, but can be cumbersome for large volumes | Highly scalable |
| Risk of Protein Denaturation | Low | Low | High (especially with TCA) | Low to moderate (shear stress can be a factor) |
| Sample Dilution | Yes | Yes (can be minimized) | No (protein is concentrated) | No (protein can be concentrated) |
| Cost | Moderate (cost of columns and resin) | Low (cost of membranes) | Low (cost of reagents) | High (initial equipment cost) |
Experimental Protocols
Here are detailed protocols for each of the four methods for removing excess BM(PEG)3.
Size Exclusion Chromatography (SEC) / Desalting
This method separates molecules based on their size. The larger crosslinked protein will pass through the column more quickly than the smaller, unreacted BM(PEG)3 molecules, which enter the pores of the chromatography resin and have a longer path to travel.[1][2][3][4]
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25, Superdex 200)[5]
-
Chromatography system (e.g., FPLC, HPLC) or a gravity-flow setup
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional, but recommended)
-
UV detector (optional, for monitoring protein elution)
Protocol:
-
Column Selection: Choose a desalting column with a molecular weight cutoff (MWCO) that is appropriate for your crosslinked protein. For most antibody-sized conjugates (~150 kDa), a resin with an exclusion limit of 5-10 kDa is suitable to separate the protein from BM(PEG)3 (MW = 528.5 g/mol ).
-
Column Equilibration: Equilibrate the column with at least 2-3 column volumes of the desired final buffer. Ensure the baseline on the UV detector is stable before applying the sample.
-
Sample Preparation: Centrifuge your crosslinking reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.
-
Sample Application: Load the clarified reaction mixture onto the column. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the equilibration buffer. The crosslinked protein will elute in the void volume, while the smaller BM(PEG)3 molecules will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.
-
Analysis: Pool the protein-containing fractions and confirm the removal of excess BM(PEG)3 using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
Dialysis
Dialysis is a process where the differential diffusion of molecules across a semi-permeable membrane is used to separate them based on size. The crosslinked protein is retained within a dialysis bag or cassette, while the smaller, unreacted BM(PEG)3 diffuses out into a larger volume of buffer.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody conjugate)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Protocol:
-
Membrane Preparation: If using dialysis tubing, cut the desired length and hydrate it according to the manufacturer's instructions. For dialysis cassettes, they are typically ready to use.
-
Sample Loading: Load the crosslinking reaction mixture into the dialysis bag/cassette, ensuring to leave some headspace to allow for potential sample dilution.
-
Dialysis Setup: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and add a stir bar to ensure continuous mixing of the buffer.
-
Buffer Exchange: Allow the dialysis to proceed for at least 4 hours at 4°C. For efficient removal, perform at least two to three buffer changes. A common schedule is 4 hours, 4 hours, and then overnight.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and gently remove the purified protein sample.
-
Analysis: Analyze the purified sample to confirm the removal of the crosslinker.
Protein Precipitation (Acetone or Trichloroacetic Acid)
This method involves adding a chemical agent that causes the protein to precipitate out of solution, leaving the smaller, soluble BM(PEG)3 in the supernatant. This is a rapid method but carries a higher risk of protein denaturation.[6][7][8][9]
3.1. Acetone Precipitation
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resuspension buffer
Protocol:
-
Pre-chill: Pre-cool the acetone to -20°C.
-
Precipitation: Add four volumes of ice-cold acetone to your crosslinking reaction mixture in a microcentrifuge tube.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant containing the unreacted BM(PEG)3.
-
Washing (Optional): To improve purity, the pellet can be washed with a smaller volume of cold acetone followed by another centrifugation step.
-
Drying: Allow the protein pellet to air-dry for 10-15 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a suitable buffer.
3.2. Trichloroacetic Acid (TCA) Precipitation
Materials:
-
20% Trichloroacetic Acid (TCA) solution
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resuspension buffer
Protocol:
-
Precipitation: Add an equal volume of 20% TCA to your sample.
-
Incubation: Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Discard the supernatant.
-
Washing: Add 200 µL of ice-cold acetone to the pellet and centrifuge for 5 minutes at 4°C.
-
Drying: Remove the supernatant and air-dry the pellet.
-
Resuspension: Resuspend the pellet in your desired buffer. Note that the sample may be acidic, and the pH may need to be adjusted.
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size, particularly for larger sample volumes. The sample is pumped tangentially across the surface of a membrane, which prevents the build-up of molecules on the membrane surface that can cause fouling in traditional dead-end filtration.[5][10][11][12][13]
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette/membrane with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate)[5]
-
Diafiltration buffer (the final desired buffer)
Protocol:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions.
-
Membrane Conditioning: Flush the system and membrane with the diafiltration buffer.
-
Sample Concentration (Optional): The sample can be initially concentrated to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Diafiltration: Add the crosslinking reaction mixture to the reservoir. Begin pumping the sample across the membrane. As the smaller molecules (including BM-PEG3) and buffer pass through the membrane (permeate), continuously add fresh diafiltration buffer to the reservoir at the same rate to maintain a constant sample volume.
-
Buffer Exchange: Typically, 5-10 diavolumes are required for >99% removal of small molecules. A diavolume is the volume of the sample in the reservoir.
-
Final Concentration: After the diafiltration is complete, stop adding buffer and allow the system to concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified, concentrated product from the system.
Mandatory Visualizations
Caption: Workflow for removal of excess this compound using Size Exclusion Chromatography.
Caption: Workflow for removal of excess this compound using Dialysis.
Caption: Workflow for removal of excess this compound using Protein Precipitation.
Caption: Workflow for removal of excess this compound using Tangential Flow Filtration.
References
- 1. bbrc.in [bbrc.in]
- 2. In Vitroタンパク質発現のためのベクターおよび精製方法の選択 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Protein Isolation and Purification Information | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Fundamentals Of Size Exclusion Chromatography [biosimilardevelopment.com]
- 11. MilliporeSigma publishes white paper on single-pass tangential flow filtration [manufacturingchemist.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
Troubleshooting & Optimization
preventing non-specific crosslinking with BM-PEG3
Welcome to the technical support center for BM-PEG3 and other BM(PEG)n crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these reagents in bioconjugation experiments. Our goal is to help you overcome common challenges, particularly the issue of non-specific crosslinking, to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent. It contains two maleimide groups at either end of a hydrophilic triethylene glycol (PEG3) spacer.[1][2] It is primarily used to covalently link two molecules that each contain a sulfhydryl (-SH) group, typically found in cysteine residues of proteins and peptides.[1][2] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation.[3]
Q2: What is the optimal pH for reacting this compound with sulfhydryl groups?
A2: The maleimide groups of this compound react specifically and most efficiently with sulfhydryl groups at a pH range of 6.5-7.5.[3][4] Below this range, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which inactivates the crosslinker.[4] Furthermore, at a more alkaline pH, the maleimide group can lose its specificity for sulfhydryls and may start to react with primary amines (e.g., lysine residues).[3]
Q3: My this compound solution is cloudy. Is it still usable?
A3: A cloudy appearance of the this compound solution can occur due to its limited aqueous solubility, even with the PEG spacer. This does not necessarily mean the reagent is unusable. You can often clarify the solution by gentle warming or sonication. However, it is crucial to prepare the crosslinker solution immediately before use, as maleimide groups can hydrolyze in aqueous buffers over time.[3]
Q4: How can I prevent the hydrolysis of the maleimide groups on this compound?
A4: To minimize hydrolysis, always prepare fresh solutions of this compound in a suitable buffer (pH 6.5-7.5) immediately before your experiment.[4] Avoid storing aqueous solutions of the crosslinker.[5] If you need to prepare a stock solution, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF and store it desiccated.[6] Be aware that even in storage, moisture can compromise the reagent.
Troubleshooting Guide: Non-Specific Crosslinking and Aggregation
Non-specific crosslinking and aggregation are common hurdles in bioconjugation experiments. The following guide provides insights into the causes of these issues and offers systematic approaches to resolve them.
Problem 1: Low yield of the desired conjugate and presence of high molecular weight aggregates.
-
Possible Cause A: Intermolecular Crosslinking. The bifunctional nature of this compound can lead to the formation of large polymer chains of your target molecule instead of the desired intramolecular crosslink or dimerization. This is particularly prevalent at high protein concentrations where molecules are in close proximity.[7]
-
Solution: Optimize the protein concentration. Try performing the reaction at a lower protein concentration to favor intramolecular reactions. Additionally, consider a stepwise addition of the this compound crosslinker to the protein solution rather than a single bolus addition. This can help maintain a low effective concentration of the crosslinker at any given time, further reducing the likelihood of intermolecular crosslinking.[7]
-
Possible Cause B: Over-crosslinking. Using an excessive molar ratio of this compound to your target protein can lead to the modification of multiple sites on the protein surface, increasing the chance of aggregation.
-
Solution: Perform a titration experiment to determine the optimal molar excess of this compound. Start with a 2- to 3-fold molar excess of the crosslinker over the protein and analyze the results.[3] Gradually increase the ratio to find the sweet spot that maximizes the yield of the desired conjugate without significant aggregation.
-
Possible Cause C: Suboptimal Reaction Conditions. Factors such as pH, temperature, and buffer composition can affect the stability of your protein. If the conditions are not optimal, your protein may partially denature, exposing hydrophobic regions that can lead to aggregation.[7]
-
Solution: Ensure your protein is in a buffer that maintains its stability. Consider adding stabilizing excipients to the reaction buffer. Sugars like sucrose and trehalose, or amino acids like arginine and glycine, are known to suppress protein aggregation.[7] Performing the reaction at a lower temperature (e.g., 4°C) can also slow down the aggregation process.[7]
| Stabilizing Excipient | Recommended Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[7] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[7] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[7] |
Problem 2: Non-specific binding of the crosslinker to other molecules or surfaces.
-
Possible Cause A: Reaction with Non-target Molecules. In complex mixtures like cell lysates, this compound can react with other sulfhydryl-containing molecules besides your protein of interest.
-
Solution: Pre-clear your lysate to remove molecules that may non-specifically bind to your purification resin. This is typically done by incubating the lysate with the resin (e.g., Protein A/G agarose beads) before adding your antibody.[8][9] This step reduces the background of non-specific proteins that could potentially be crosslinked.
-
Possible Cause B: Unreacted Maleimide Groups. After the conjugation reaction, any unreacted maleimide groups on your conjugate can bind to other molecules in downstream applications, leading to high background signals in assays.
-
Solution: Quench the reaction to cap any unreacted maleimide groups. This is achieved by adding a small molecule containing a free sulfhydryl group, such as cysteine or β-mercaptoethanol, after the main conjugation reaction is complete.[10][11]
Problem 3: Loss of conjugate stability over time.
-
Possible Cause: Retro-Michael Reaction. The thioether bond formed between the maleimide and the sulfhydryl group can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the crosslinker to other molecules.[4]
-
Solution: Induce post-conjugation hydrolysis of the succinimide ring. After the initial conjugation, adjusting the pH to 8.5-9.0 for a controlled period can promote the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[4]
Experimental Protocols
Protocol 1: Trial Conjugation to Optimize this compound Concentration
-
Protein Preparation: Prepare your sulfhydryl-containing protein in a degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2). Ensure any disulfide bonds are reduced if necessary, and that the reducing agent has been removed.
-
This compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Reaction Setup: Set up a series of reactions with a constant protein concentration and varying molar excesses of this compound (e.g., 2x, 5x, 10x, 20x).
-
Reaction Incubation: Add the this compound stock solution to the protein solutions and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M glycine, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the reaction products by SDS-PAGE and/or size-exclusion chromatography (SEC) to determine the optimal this compound to protein ratio that yields the desired conjugate with minimal aggregation.
Protocol 2: Pre-clearing Cell Lysate for Immunoprecipitation
-
Lysate Preparation: Prepare your cell lysate using a suitable lysis buffer.
-
Bead Preparation: Wash Protein A or G agarose/sepharose beads twice with ice-cold PBS and resuspend to create a 50% slurry.
-
Pre-clearing: Add approximately 100 µL of the 50% bead slurry per 1 mL of cell lysate.
-
Incubation: Incubate the lysate-bead mixture at 4°C for 10-30 minutes on a rocker or orbital shaker.
-
Centrifugation: Pellet the beads by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube for your immunoprecipitation and crosslinking experiment.[8]
Visualizations
Caption: Reaction pathway of this compound with sulfhydryl-containing proteins.
Caption: Troubleshooting workflow for this compound conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BM-PEG3 to Protein Molar Ratio
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions to optimize the molar ratio of BM(PEG)3 to protein for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of BM-PEG3 to protein?
For most applications, a 2- to 3-fold molar excess of the BM(PEG)3 crosslinker over the amount of sulfhydryl-containing protein is a recommended starting point.[1] For a protein solution at a concentration of 0.1 mM, you would add BM(PEG)3 to a final concentration of 0.2 mM.[1] However, this is only a starting guideline. Empirical testing is essential to determine the optimal conditions for each specific protein and experimental goal.[1]
Q2: What key factors influence the optimal molar ratio and reaction efficiency?
Several factors can impact the success of your conjugation reaction:
-
Protein Concentration: The concentration of your target protein affects the reaction kinetics. A common starting concentration is 0.1 mM.[1] Lower protein concentrations may require higher molar excess of the crosslinker or longer incubation times to achieve sufficient labeling.[2]
-
Number of Available Sulfhydryls: The quantity and accessibility of free sulfhydryl (-SH) groups on the protein surface are critical for the maleimide reaction.[3]
-
Reaction Buffer & pH: The maleimide group of BM(PEG)3 reacts most efficiently and specifically with free sulfhydryls at a pH of 6.5-7.5.[1][4] It is crucial to use a sulfhydryl-free buffer, such as Phosphate Buffered Saline (PBS).[1] Buffers containing thiols like DTT or 2-mercaptoethanol will compete for reaction with the crosslinker and must be avoided.[1]
-
Reaction Time and Temperature: Typical incubation conditions are 1 hour at room temperature or 2 hours at 4°C.[1] For some complex proteins, reaction times have been extended significantly (e.g., 16-40 hours) to optimize cross-linking.[5]
Q3: How should I prepare and store the this compound crosslinker?
BM(PEG)3 is sensitive to moisture and should be stored desiccated at 2-8°C. To ensure maximum reactivity, it is critical to prepare stock solutions immediately before use.[1] Dissolve the powder in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 5-20 mM.[1]
Q4: My target protein does not have free sulfhydryl groups. What can I do?
If your protein lacks accessible free sulfhydryls, you can introduce them using one of two common methods:
-
Reduction of Disulfide Bonds: Existing disulfide bonds within the protein can be reduced to generate free sulfhydryls. This can be achieved using reagents like TCEP (Tris(2-carboxyethyl)phosphine), which is effective and does not need to be removed before the maleimide reaction.[1][6]
-
Modification of Primary Amines: Primary amines (on lysine residues and the N-terminus) can be modified to introduce sulfhydryl groups using reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).[1]
Q5: How can I stop (quench) the crosslinking reaction?
To stop the conjugation, you can add a quenching reagent that contains a free thiol. Common quenching agents include DTT, cysteine, or β-mercaptoethanol, added to a final concentration of 10-50 mM.[1][6] This will react with any excess, unreacted BM(PEG)3. After quenching, you can remove excess non-reacted reagent and quenching agent by desalting or dialysis.[1]
Troubleshooting Guide
This section addresses common issues encountered during BM(PEG)3 conjugation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Little to no conjugation product is observed. | Inactive Reagent: The maleimide groups on BM(PEG)3 have hydrolyzed due to moisture exposure.[7] | Always use freshly prepared stock solutions of BM(PEG)3. Equilibrate the reagent vial to room temperature before opening to prevent condensation. |
| Incompatible Buffer: The reaction buffer contains extraneous sulfhydryl groups (e.g., DTT) or primary amines (e.g., Tris) if the pH is >7.5.[1][8] | Perform a buffer exchange into a sulfhydryl-free buffer like PBS at pH 6.5-7.5 before starting the conjugation.[1] | |
| Insufficient Free Sulfhydryls: The protein may have fewer accessible sulfhydryl groups than anticipated, or they may have reoxidized to form disulfide bonds. | Confirm the presence of free sulfhydryls. Consider adding a reducing agent like TCEP prior to conjugation.[1][6] Including 5-10 mM EDTA in the buffer can help prevent reoxidation.[1] | |
| Suboptimal Molar Ratio: The initial 2:1 or 3:1 molar excess may be too low for your specific protein. | Perform a titration experiment by testing a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal excess. In some cases, ratios as high as 40:1 may be necessary.[2][5] | |
| My protein precipitates during the reaction. | High Organic Solvent Concentration: The final concentration of DMF or DMSO from the crosslinker stock solution is too high, causing the protein to denature and precipitate. | Ensure the final concentration of the organic solvent does not exceed 10-15% of the total reaction volume.[1] If necessary, prepare a more dilute stock solution of BM(PEG)3. |
| Poor Reagent Solubility: The crosslinker is not fully dissolved and is "crashing out" of solution. | Ensure the BM(PEG)3 is fully dissolved in the organic solvent before adding it to the aqueous protein solution. Add the stock solution slowly to the protein solution while gently vortexing to facilitate mixing.[7] Gentle warming (37°C) can also aid solubility.[1] | |
| The analysis (e.g., SDS-PAGE) shows smears or multiple unexpected bands. | Intra-molecular Crosslinking: The crosslinker is reacting with two sulfhydryls within the same protein molecule. | This is more likely at lower protein concentrations. Try increasing the protein concentration. |
| Formation of High-Order Oligomers: The molar excess of the crosslinker is too high, leading to uncontrolled polymerization. | Reduce the molar excess of BM(PEG)3 in the reaction. | |
| Poor Gel Resolution: For small proteins or peptides, the mass change after dimerization may be too small to resolve clearly on a standard SDS-PAGE gel.[9] | Use a gradient gel (e.g., 4-12%) for better resolution.[9] Alternatively, use a more sensitive analytical technique such as HPLC to monitor the reaction.[9] |
Experimental Protocols & Workflows
General Protocol for Protein Crosslinking with this compound
This protocol is a starting point and should be optimized for your specific application.
1. Material Preparation:
-
Conjugation Buffer: Phosphate buffered saline (PBS, pH 7.2) or another sulfhydryl-free buffer at pH 6.5-7.5.[1] Optional: include 5-10 mM EDTA to prevent disulfide reoxidation.[1]
-
Protein Sample: Prepare your sulfhydryl-containing protein in Conjugation Buffer at a concentration of ~0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]
-
BM(PEG)3 Stock Solution: Immediately before use, dissolve BM(PEG)3 in fresh, high-quality DMF or DMSO to a concentration of 10 mM.[1]
-
Quenching Solution (Optional): 1 M Cysteine•HCl or DTT.
2. Crosslinking Reaction:
-
Add the BM(PEG)3 stock solution to the dissolved protein solution to achieve the desired final molar excess (e.g., for a 2-fold excess with a 0.1 mM protein solution, add the 10 mM stock to a final concentration of 0.2 mM).
-
Mix gently and incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.[1]
-
(Optional) Stop the reaction by adding Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[1]
3. Analysis:
-
Remove excess non-reacted crosslinker and quenching reagent using a desalting column or dialysis.[1]
-
Analyze the results using SDS-PAGE, western blotting, or HPLC to confirm conjugation.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common conjugation issues.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Navigating the Nuances of pH in BM-PEG3 Maleimide Applications: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals utilizing BM-PEG3 maleimide in their conjugation protocols now have a dedicated technical resource to optimize their experiments and troubleshoot potential challenges. This technical support center provides in-depth guidance on the critical role of pH in the stability and reactivity of this compound maleimide, offering detailed FAQs, troubleshooting guides, and experimental protocols.
The stability and reactivity of maleimide compounds, including the widely used this compound maleimide, are profoundly influenced by the pH of the reaction environment. Understanding and controlling this parameter is paramount to achieving high-yield, specific, and stable bioconjugates. This guide aims to equip researchers with the knowledge to navigate the complexities of pH in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound maleimide with a thiol-containing molecule?
A1: The optimal pH range for the reaction between a maleimide and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1] Within this window, the thiol is sufficiently deprotonated to its more reactive thiolate form, while the maleimide group remains relatively stable and highly specific for thiols over other nucleophiles like amines.
Q2: What happens if I perform the conjugation reaction at a pH below 6.5?
A2: At pH values below 6.5, the rate of the thiol-maleimide reaction will be significantly slower. This is because the equilibrium between the thiol (-SH) and the more reactive thiolate (-S⁻) shifts towards the protonated, less nucleophilic thiol form. This can lead to incomplete conjugation or require much longer reaction times.
Q3: What are the risks of performing the conjugation at a pH above 7.5?
A3: At pH values above 7.5, two primary side reactions become increasingly problematic:
-
Reaction with amines: The selectivity of the maleimide for thiols diminishes, and it will begin to react with primary amines (e.g., the ε-amino group of lysine residues in proteins). This can lead to non-specific labeling and heterogeneous products.
-
Hydrolysis of the maleimide: The maleimide ring becomes susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative. This inactivation of the maleimide will reduce the overall conjugation yield.
Q4: How stable is the this compound maleimide in aqueous solutions at different pH values?
A4: this compound maleimide is susceptible to hydrolysis in aqueous solutions, and the rate of this degradation is highly pH-dependent. The maleimide ring is most stable at slightly acidic to neutral pH and becomes progressively less stable as the pH increases. For long-term storage, it is recommended to keep this compound maleimide in a dry, aprotic solvent such as DMSO or DMF and to prepare aqueous solutions immediately before use.
Q5: What is a retro-Michael reaction, and how does it affect my conjugate?
A5: The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This is a reversal of the initial conjugation, leading to the dissociation of the conjugate. The released maleimide can then react with other thiol-containing molecules, leading to target exchange. This can be a significant issue in biological systems where high concentrations of thiols like glutathione are present.[2]
Q6: Are there any specific side reactions to be aware of when conjugating to N-terminal cysteines?
A6: Yes, when conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur, especially at neutral to basic pH.[3] This involves an intramolecular reaction of the N-terminal amine with the newly formed thiosuccinimide ring, resulting in a stable, six-membered thiazine ring. This can lead to a heterogeneous product. Performing the conjugation at a more acidic pH can help to minimize this side reaction by keeping the N-terminal amine protonated.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | pH is too low: The reaction rate is significantly reduced. | Increase the pH to the optimal range of 6.5-7.5. |
| pH is too high: The maleimide has hydrolyzed before or during the reaction. | Decrease the pH to the optimal range. Prepare the aqueous this compound maleimide solution immediately before use. | |
| Incorrect buffer composition: The buffer contains primary or secondary amines or thiols. | Use a non-nucleophilic buffer such as phosphate, HEPES, or MOPS. | |
| Non-specific Labeling | pH is too high: The maleimide is reacting with amines (e.g., lysine residues). | Lower the reaction pH to 7.0-7.5 to maximize selectivity for thiols. |
| Loss of Conjugate Over Time | Retro-Michael reaction: The thiosuccinimide bond is reversing in the presence of other thiols. | Consider strategies to stabilize the conjugate, such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether. This can sometimes be promoted by a slight increase in pH after the initial conjugation is complete. |
| Heterogeneous Product with N-terminal Cysteine | Thiazine rearrangement: The N-terminal amine is reacting with the thiosuccinimide ring. | Perform the conjugation at a more acidic pH (e.g., 6.5) to keep the N-terminal amine protonated and less reactive.[3] |
Quantitative Data Summary
The following tables provide a summary of the pH-dependent stability and reactivity of PEGylated maleimides based on available literature data.
Table 1: pH-Dependent Hydrolytic Stability of 8-arm-PEG10k-maleimide at 37°C
| pH | Half-life (hours) |
| 5.5 | Very Slow Hydrolysis |
| 7.4 | ~29.8 |
Data adapted from a study on a multi-arm PEG-maleimide. The stability of this compound maleimide is expected to follow a similar trend.
Table 2: pH-Dependent Reactivity and Side Reactions of Maleimides
| pH Range | Thiol-Maleimide Reaction Rate | Competing Reactions/Side Reactions |
| < 6.5 | Slow | |
| 6.5 - 7.5 | Optimal | Thiazine rearrangement with N-terminal cysteines can occur. |
| > 7.5 | Fast | - Increased rate of maleimide hydrolysis.- Reaction with primary amines. |
| > 8.0 | Very Fast | - Significant maleimide hydrolysis.- Increased reaction with amines. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for the conjugation of a thiol-containing molecule to this compound maleimide.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer, pH 7.2, containing 10 mM EDTA. Ensure the buffer is degassed to minimize thiol oxidation.
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine in conjugation buffer.
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL. If the molecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before proceeding.
-
Prepare the this compound Maleimide Solution: Immediately before use, dissolve the this compound maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the this compound maleimide stock solution to the solution of the thiol-containing molecule. The molar ratio of maleimide to thiol should be optimized for each specific application, but a starting point of a 10- to 20-fold molar excess of the maleimide is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide, add the quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound maleimide and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.
Protocol 2: Assessing Maleimide Stability by UV-Vis Spectroscopy
This protocol allows for the determination of the rate of maleimide hydrolysis at a given pH.
Materials:
-
This compound maleimide
-
Aqueous buffers of desired pH values (e.g., pH 5.5, 7.4, 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound maleimide in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into the aqueous buffers of different pH values to a final concentration that gives a measurable absorbance in the range of 290-310 nm.
-
Immediately measure the absorbance of the maleimide at its λmax (~300 nm) at time zero.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points, measure the absorbance of each solution at the same wavelength.
-
The decrease in absorbance over time corresponds to the hydrolysis of the maleimide ring. The rate of hydrolysis can be calculated from this data.
Visualizing the Impact of pH
To further clarify the competing reactions influenced by pH, the following diagrams illustrate the key pathways.
Caption: pH-dependent reaction pathways of this compound maleimide.
Caption: General experimental workflow for thiol-maleimide conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BM-PEG3 Reactions
This technical support center provides troubleshooting guidance for common issues encountered during BM-PEG3 reactions, with a focus on addressing why a reaction solution may appear cloudy.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction solution cloudy?
A cloudy appearance in your this compound reaction solution is often due to the low aqueous solubility of the this compound crosslinker.[1] This is a common observation and does not necessarily indicate a problem with the reaction. The solution may become clearer as the crosslinking reaction progresses.[1]
Q2: Can I do anything to improve the solubility of this compound at the start of the reaction?
Yes, you can improve the initial solubility of this compound. Gentle heating and sonication of the reaction mixture can help dissolve the crosslinker more effectively.[1] Alternatively, the this compound reagent can be dissolved in warm (37°C) water before adding it to your protein solution.[1]
Q3: My protein seems to be precipitating. What could be the cause?
If you are using an organic solvent like DMF or DMSO to dissolve your this compound, be mindful of the final concentration in the reaction mixture. Many proteins will precipitate if the concentration of DMF or DMSO exceeds 10-15% of the final reaction volume.[1]
Q4: Is this compound sensitive to storage and handling conditions?
Yes, this compound is sensitive to moisture. It is important to handle the reagent properly to maintain its integrity. After use, the vial should be returned to its resealable bag with a desiccant. Storing stock solutions is generally not recommended; it is best to make fresh solutions for each experiment.
Troubleshooting Guide: Cloudy Reaction Solution
If you encounter a cloudy reaction solution, follow these steps to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Solution is cloudy immediately after adding this compound. | Low aqueous solubility of this compound.[1] | - Continue with the reaction; the solution may clear as the reaction progresses.[1]- Gentle heating or sonication to aid dissolution.[1]- Prepare the this compound stock solution in warm (37°C) water.[1] |
| Significant precipitate forms after adding the this compound stock solution. | Protein precipitation due to high organic solvent concentration. | - Ensure the final concentration of DMF or DMSO is below 15%.[1]- Consider preparing the this compound stock in an alternative solvent or warm water. |
| The solution remains cloudy throughout the reaction, and crosslinking efficiency is low. | Poor dissolution of this compound, leading to insufficient active crosslinker. | - Optimize the initial dissolution of this compound using the methods mentioned above.- Increase the molar excess of this compound in the reaction. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Using an Organic Solvent:
-
Using Warm Water:
Protein Crosslinking Procedure
-
Dissolve your protein containing sulfhydryl groups in a suitable conjugation buffer (e.g., phosphate buffer at pH 6.5-7.5) to a final concentration of approximately 0.1 mM.[1]
-
Add the prepared this compound stock solution to the protein solution to achieve the desired final molar excess. For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 0.2 mM results in a two-fold molar excess.[1]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The optimal reaction time should be determined empirically for your specific application.
-
(Optional) Quench the reaction by adding a concentrated solution of a thiol-containing reagent such as cysteine or DTT.
-
(Optional) Remove excess, non-reacted crosslinker using a desalting column or dialysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a cloudy this compound reaction solution.
References
Technical Support Center: Troubleshooting Peptide Dimerization with BM(PEG)3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for peptide dimerization using the crosslinker BM(PEG)3.
Frequently Asked Questions (FAQs)
Q1: What is BM(PEG)3 and how does it work for peptide dimerization?
BM(PEG)3, or 1,11-Bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent. It contains two maleimide groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl groups (-SH) on cysteine residues of peptides to form stable thioether bonds, thereby creating a covalent link between two peptide molecules.[1][2]
Q2: What is the optimal pH for the reaction between BM(PEG)3 and a cysteine-containing peptide?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] At a pH below 6.5, the reaction rate decreases. At a pH above 7.5, the maleimide groups can start to react with primary amines (e.g., lysine residues) and the rate of hydrolysis of the maleimide group increases, rendering the crosslinker inactive.[1]
Q3: How should I prepare and store BM(PEG)3?
BM(PEG)3 is sensitive to moisture. Upon receipt, it should be stored desiccated at 4°C.[1] It is recommended to prepare solutions of BM(PEG)3 immediately before use. For storage of stock solutions, use a dry, biocompatible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3]
Q4: My peptide does not have a cysteine residue. Can I still use BM(PEG)3 for dimerization?
No, BM(PEG)3 specifically reacts with sulfhydryl groups found on cysteine residues. If your peptide lacks a cysteine, you will need to either introduce a cysteine residue into your peptide sequence through solid-phase peptide synthesis (SPPS) or use a different crosslinker that targets other functional groups present on your peptide.
Q5: How can I confirm that my peptide has formed a dimer?
Several analytical techniques can be used to confirm peptide dimerization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can separate the monomer and dimer based on their molecular weight. The dimer will appear as a band at approximately twice the molecular weight of the monomer.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry can precisely determine the molecular weight of the reaction products, allowing for the unambiguous identification of the dimer.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the monomer, dimer, and other reaction components. The dimer will typically have a different retention time than the monomer.[4][8][9][10]
Troubleshooting Guides
Problem 1: No dimer is observed on SDS-PAGE or by Mass Spectrometry.
This is a common issue that can arise from several factors related to the peptide, the crosslinker, or the reaction conditions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. protocols.io [protocols.io]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Sulfhydryl Crosslinkers: BM-PEG3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent linkage of molecules to sulfhydryl groups on proteins and peptides is a cornerstone technique. The choice of a sulfhydryl-reactive crosslinker is critical, influencing the efficiency of conjugation, the stability of the resulting conjugate, and its in vivo performance. This guide provides an objective comparison of BM-PEG3, a popular PEGylated bismaleimide crosslinker, with other commonly used sulfhydryl crosslinkers. We present a data-driven analysis of their performance, detailed experimental protocols for key comparative experiments, and visualizations to elucidate the underlying chemical principles and workflows.
Introduction to Sulfhydryl Crosslinkers
Sulfhydryl-reactive crosslinkers are invaluable tools for creating stable linkages between biomolecules. They primarily target the thiol group of cysteine residues, which are often present in proteins and can be introduced at specific sites through genetic engineering. These crosslinkers are broadly categorized based on their reactive groups, with maleimides and haloacetyls being the most prominent. The spacer arm connecting the reactive groups also plays a crucial role, affecting properties such as solubility, steric hindrance, and the overall hydrodynamic radius of the conjugate.
This compound (1,11-bismaleimido-triethyleneglycol) is a homobifunctional crosslinker featuring two maleimide groups connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1] The maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[2][3] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.[4]
This guide will compare this compound with other widely used sulfhydryl crosslinkers, including:
-
Non-PEGylated Bismaleimides: Such as BMOE (Bismaleimidoethane) and BMH (Bismaleimidohexane), which have shorter, hydrophobic hydrocarbon spacer arms.[5]
-
Heterobifunctional Maleimides: Like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains both a maleimide and an amine-reactive NHS ester group.[6][7]
-
Haloacetyl-based Crosslinkers: Which utilize iodoacetyl or bromoacetyl groups to react with sulfhydryls.
Performance Comparison: A Data-Driven Overview
The selection of a sulfhydryl crosslinker is a multi-faceted decision that depends on the specific application. Key performance indicators include reaction efficiency and specificity, stability of the formed conjugate, and the impact on the physicochemical properties of the biomolecule.
Table 1: Physicochemical Properties of Common Sulfhydryl Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Key Features |
| This compound | Maleimide, Maleimide | 17.8 | Yes | PEGylated spacer enhances solubility and reduces aggregation.[1] |
| BMOE | Maleimide, Maleimide | 8.0 | No | Short, rigid hydrocarbon spacer.[5] |
| BMH | Maleimide, Maleimide | 16.1 | No | Longer, hydrophobic hydrocarbon spacer. |
| SMCC | NHS ester, Maleimide | 8.3 | No | Heterobifunctional for amine-to-sulfhydryl conjugation.[6][] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | Water-soluble version of SMCC.[9] |
| SIA | NHS ester, Iodoacetyl | 1.5 | No | Short, heterobifunctional haloacetyl-based crosslinker.[10] |
Table 2: Comparative Performance Characteristics of Sulfhydryl Crosslinkers
| Performance Metric | This compound | Non-PEGylated Maleimides (BMOE, BMH) | SMCC | Haloacetyls (e.g., SIA) |
| Reaction pH | 6.5 - 7.5[2] | 6.5 - 7.5[5] | 6.5 - 7.5 (Maleimide)[6] | 7.5 - 8.5 |
| Reaction Specificity | High for sulfhydryls at pH 6.5-7.5[2] | High for sulfhydryls at pH 6.5-7.5[5] | High for sulfhydryls at pH 6.5-7.5[6] | Can react with other nucleophiles (e.g., histidines) |
| Conjugate Stability | Stable thioether bond. Susceptible to retro-Michael reaction (thiol exchange), but ring hydrolysis can increase stability. | Stable thioether bond. Also susceptible to retro-Michael reaction. | Stable thioether bond. The cyclohexane ring in SMCC provides some stability to the maleimide group.[6][7] | Stable thioether bond, generally considered more stable than maleimide-thiol adducts against thiol exchange. |
| Solubility of Conjugate | Enhanced due to PEG spacer. | Can decrease solubility, potentially leading to aggregation. | Hydrophobic, may decrease solubility. | Generally hydrophobic. |
| Immunogenicity | Reduced due to PEG spacer. | May increase immunogenicity. | Can be immunogenic. | Can be immunogenic. |
Key Experimental Protocols
To facilitate a direct comparison of sulfhydryl crosslinkers in your own research, we provide detailed methodologies for key experiments.
Protocol 1: Determining Crosslinking Efficiency by HPLC
This protocol allows for the quantification of the extent of conjugation by separating the crosslinked product from the unreacted starting materials.
Methodology:
-
Reaction Setup:
-
Prepare stock solutions of your thiol-containing protein (e.g., 1 mg/mL in an amine-free buffer like PBS, pH 7.2).
-
Prepare stock solutions of the crosslinkers (this compound, BMOE, SMCC, etc.) in an appropriate solvent (e.g., DMSO).
-
Add a defined molar excess of each crosslinker to separate aliquots of the protein solution. A typical starting point is a 10-20 fold molar excess of the crosslinker to the protein.
-
Incubate the reactions at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[11]
-
Monitor the elution profile at 280 nm for the protein and at a specific wavelength for the crosslinker if it has a chromophore.
-
The unreacted protein, crosslinker, and the final conjugate will have different retention times, allowing for their separation and quantification by integrating the peak areas.
-
Protocol 2: Assessing Conjugate Stability via a Thiol Exchange Assay
This protocol evaluates the stability of the thioether bond by challenging the conjugate with an excess of a competing thiol.
Methodology:
-
Conjugate Preparation and Purification:
-
Prepare the protein-crosslinker conjugate as described in Protocol 1.
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove excess unreacted crosslinker and quenching agent.
-
-
Thiol Exchange Reaction:
-
Incubate the purified conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4, at 37°C.
-
Add a large molar excess of a competing thiol, such as glutathione (GSH) or N-acetylcysteine (NAC).
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining over time. The appearance of a new peak corresponding to the thiol-exchanged product can also be monitored.
-
Calculate the half-life of the conjugate under these conditions.
-
Protocol 3: Measuring Protein Aggregation by Size-Exclusion Chromatography (SEC)
This protocol assesses the propensity of different crosslinkers to induce protein aggregation.
Methodology:
-
Conjugate Preparation:
-
Prepare conjugates with each crosslinker as described in Protocol 1. Prepare a control sample of the protein without any crosslinker.
-
-
SEC Analysis:
-
Use a size-exclusion chromatography system with a column appropriate for the molecular weight of your protein.
-
Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).
-
Inject a defined amount of each conjugate and the control sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatograms for the appearance of high molecular weight peaks, which indicate the presence of aggregates.
-
Quantify the percentage of monomer and aggregates for each sample by integrating the respective peak areas.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Michael addition reaction between a thiol and a maleimide group forms a stable thioether bond.
References
- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. korambiotech.com [korambiotech.com]
- 6. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Selecting Between BM-PEG2 and BM-PEG3 for Accurate Distance Mapping
For researchers, scientists, and drug development professionals engaged in elucidating the architecture of protein complexes, the choice of cross-linking reagent is paramount. This guide provides a detailed comparison of two popular sulfhydryl-reactive cross-linkers, BM-PEG2 and BM-PEG3, to aid in the selection process for distance mapping studies.
BM-PEG2 (1,8-bismaleimido-diethyleneglycol) and this compound (1,11-bismaleimido-triethyleneglycol) are homobifunctional cross-linking reagents that target cysteine residues, forming stable thioether bonds. Their primary distinction lies in the length of their polyethylene glycol (PEG) spacer arms, a feature that directly influences their application in mapping the spatial arrangement of proteins and their subunits. The strategic use of these cross-linkers, differing only in length, allows for the determination of intra- and intermolecular distances within protein complexes.[1]
At a Glance: Key Specifications of BM-PEG2 vs. This compound
A clear understanding of the physicochemical properties of these reagents is the first step in experimental design. The table below summarizes the key specifications for BM-PEG2 and this compound.
| Feature | BM-PEG2 | This compound |
| Full Chemical Name | 1,8-bismaleimido-diethyleneglycol | 1,11-bismaleimido-triethyleneglycol |
| Molecular Weight | 308.29 g/mol | 352.34 g/mol |
| Spacer Arm Length | 14.7 Å | 17.8 Å |
| Reactive Groups | Bismaleimide | Bismaleimide |
| Target Functional Group | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Solubility | Water-soluble | Water-soluble |
| Cleavability | Non-cleavable | Non-cleavable |
The Deciding Factor: Spacer Arm Length in Distance Mapping
The 3.1 Å difference in spacer arm length between BM-PEG2 and this compound is the critical variable for distance mapping experiments. By systematically using both cross-linkers in parallel experiments, researchers can infer the proximity of cysteine residues within a protein or between interacting proteins.
-
Successful cross-linking with BM-PEG2 indicates that the thiol groups of two cysteine residues are within approximately 14.7 Å of each other.
-
Successful cross-linking with this compound but not BM-PEG2 suggests that the distance between the cysteine residues is greater than 14.7 Å but within the 17.8 Å reach of this compound.
-
No cross-linking with either reagent implies that the distance between the target cysteines is greater than 17.8 Å.
This differential cross-linking approach provides valuable distance constraints for computational modeling and structural elucidation of protein complexes.
Experimental Considerations and a General Protocol
The hydrophilic PEG spacer in both BM-PEG2 and this compound enhances their water solubility, which can reduce the precipitation of proteins during the cross-linking reaction.[1] However, empirical optimization of reaction conditions is crucial for successful cross-linking.
General Experimental Protocol for Sulfhydryl-to-Sulfhydryl Cross-linking
This protocol provides a general framework for using BM-PEG2 and this compound. Optimization of protein and cross-linker concentrations, as well as reaction time and temperature, is recommended for each specific system.
Materials:
-
Purified protein(s) with accessible cysteine residues
-
BM-PEG2 or this compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M Cysteine-HCl
-
SDS-PAGE analysis reagents
-
Mass spectrometer for analysis of cross-linked peptides
Procedure:
-
Protein Preparation: Ensure the protein sample is in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL). If necessary, reduce disulfide bonds to generate free sulfhydryls.
-
Cross-linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of BM-PEG2 or this compound in anhydrous DMF or DMSO.
-
Cross-linking Reaction: Add a 2 to 50-fold molar excess of the cross-linker stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of cross-linked species (higher molecular weight bands).
-
Mass Spectrometry: For identification of cross-linked residues, the protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry. Specialized software is then used to identify the cross-linked peptides.
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Comparative Distance Mapping
The following diagram illustrates a typical workflow for a comparative cross-linking experiment using BM-PEG2 and this compound to probe protein-protein interactions.
Caption: Workflow for comparative distance mapping with BM-PEG2 and this compound.
Application in a Biological Context: The Ubiquitin-Proteasome Pathway
The Ubiquitin-Proteasome Pathway (UPP) is a complex signaling cascade responsible for protein degradation and is a prime example of a system where protein-protein interactions are critical for function.[2] Cross-linking can be employed to map the interactions between ubiquitin ligases (E3s), ubiquitin-conjugating enzymes (E2s), and their substrates. The diagram below illustrates a simplified view of this pathway, highlighting potential targets for cross-linking studies.
Caption: Simplified Ubiquitin-Proteasome Pathway for cross-linking studies.
Conclusion
The choice between BM-PEG2 and this compound is dictated by the specific distance constraints a researcher aims to investigate. Their utility is maximized when used in a comparative manner to provide a more detailed map of protein architecture. By leveraging their differential spacer arm lengths and following a robust experimental protocol, scientists can gain valuable insights into the intricate world of protein-protein interactions, a critical step in both fundamental biological research and the development of novel therapeutics.
References
A Comparative Guide to Heterobifunctional Crosslinkers: Alternatives to BM-PEG3 with Varied Spacer Arm Lengths for Advanced Bioconjugation
For researchers, scientists, and drug development professionals seeking precise and efficient bioconjugation strategies, this guide offers an objective comparison of commercially available alternatives to BM-PEG3, focusing on heterobifunctional crosslinkers with varying polyethylene glycol (PEG) spacer arm lengths. These reagents, featuring maleimide and N-hydroxysuccinimide (NHS) ester functional groups, are instrumental in creating stable conjugates for applications ranging from antibody-drug conjugates (ADCs) to the elucidation of protein-protein interactions.
This guide provides a comprehensive overview of the SM(PEG)n series, a versatile family of crosslinkers that offer a range of spacer arm lengths to accommodate diverse steric and geometric requirements of conjugation reactions. By understanding the properties of these alternatives, researchers can optimize their experimental designs to enhance conjugation efficiency, improve the stability of the resulting conjugates, and ultimately achieve more reliable and reproducible results.[1][2]
Performance Comparison of SM(PEG)n Crosslinkers
The SM(PEG)n series consists of heterobifunctional crosslinkers that contain an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group at opposite ends of a hydrophilic PEG spacer.[2][3] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and minimizes immunogenicity.[1][2][3] The discrete PEG chain lengths of the SM(PEG)n series allow for precise control over the distance between the conjugated molecules, a critical factor in applications such as studying protein-protein interactions and optimizing the efficacy of ADCs.[2]
Below is a summary of the key quantitative data for various SM(PEG)n crosslinkers, facilitating a direct comparison of their physical and chemical properties.
| Product Name | Number of PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| SM(PEG)2 | 2 | 17.6 | 425.39 |
| SM(PEG)4 | 4 | 24.6 | 513.50 |
| SM(PEG)6 | 6 | 32.3 | 601.60 |
| SM(PEG)8 | 8 | 39.2 | 689.71 |
| SM(PEG)12 | 12 | 53.4 | 865.92 |
| SM(PEG)24 | 24 | 95.2 | 1394.55 |
Experimental Protocols
Key Experiment 1: Two-Step Antibody-Drug Conjugation using a Maleimide-PEG-NHS Ester Crosslinker
This protocol outlines the conjugation of a drug molecule containing a free sulfhydryl group to an antibody via a heterobifunctional SM(PEG)n linker.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SM(PEG)n crosslinker
-
Sulfhydryl-containing drug molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., Tris-HCl or glycine)
-
Desalting columns
Procedure:
Step 1: Antibody Modification with the SM(PEG)n Crosslinker
-
Prepare a stock solution of the SM(PEG)n crosslinker in anhydrous DMSO at a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the SM(PEG)n stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation of the Maleimide-Activated Antibody with the Sulfhydryl-Containing Drug
-
Immediately after purification, add the sulfhydryl-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle agitation. The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide group with the sulfhydryl group.[2]
-
To quench the reaction, a small molecule containing a free sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added.
-
Purify the resulting antibody-drug conjugate using a desalting column or other chromatographic methods to remove unreacted drug and other byproducts.
Key Experiment 2: Crosslinking of Interacting Proteins for Structural Analysis
This protocol describes the use of an SM(PEG)n crosslinker to covalently link interacting proteins for subsequent analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Materials:
-
Purified protein complex or cell lysate containing the interacting proteins
-
SM(PEG)n crosslinker
-
Reaction buffer (e.g., HEPES, PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the protein sample in the reaction buffer. The optimal protein concentration will depend on the specific interaction being studied and should be determined empirically.
-
Prepare a fresh stock solution of the SM(PEG)n crosslinker in an appropriate solvent (e.g., DMSO) at a concentration that allows for the desired final concentration in the reaction mixture.
-
Add the crosslinker to the protein sample. The optimal molar ratio of crosslinker to protein will vary depending on the abundance and reactivity of the target functional groups and should be optimized. A typical starting point is a 20- to 50-fold molar excess of the crosslinker.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C.
-
Quench the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]
-
Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific to the proteins of interest. The appearance of higher molecular weight bands corresponding to the crosslinked protein complex confirms the interaction. For more detailed analysis, the crosslinked complexes can be excised from the gel and identified by mass spectrometry.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the applications of these crosslinkers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway where protein-protein interactions can be investigated.
References
- 1. Thermo Scientific™ SM(PEG)12 (PEGylated, long-chain SMCC crosslinker) | Fisher Scientific [fishersci.ca]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Battle of Sulfhydryl Crosslinkers: Validating BM-PEG3 Crosslinked Products by Mass Spectrometry
In the intricate world of structural proteomics, crosslinking mass spectrometry (XL-MS) stands out as a powerful technique for elucidating protein-protein interactions and mapping protein topology. The choice of crosslinking reagent is a critical determinant of success in these experiments. This guide provides a comprehensive comparison of the performance of BM-PEG3, a hydrophilic, polyethylene glycol (PEG)-containing sulfhydryl-reactive crosslinker, with its non-PEGylated and other counterparts. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their crosslinking studies.
Performance Comparison: The PEG Advantage in the Spotlight
The primary advantage of this compound lies in its PEGylated spacer arm, which imparts increased hydrophilicity compared to traditional hydrocarbon-based crosslinkers.[1] This enhanced water solubility can translate to improved reaction efficiency in aqueous buffers and a reduced tendency for protein precipitation. Furthermore, the flexible PEG linker may allow for the capture of a wider range of protein conformations and dynamics.
To objectively assess the performance of this compound, we have summarized key quantitative metrics from comparative studies in the table below. It is important to note that direct head-to-head comparisons across a wide range of sulfhydryl-reactive crosslinkers in a single study are limited in the publicly available literature. The following table is a compilation of data from various sources and should be interpreted with consideration of the different experimental conditions.
| Crosslinker | Spacer Arm Length (Å) | Reactive Toward | Key Performance Characteristics | Reference |
| This compound | 17.8 | Sulfhydryls (-SH) | Higher linkage specificity compared to shorter, non-PEGylated analogs (BMH, BMB). The hydrophilic PEG spacer improves solubility. | |
| BMH | 13.0 | Sulfhydryls (-SH) | Non-PEGylated, hydrocarbon spacer. May exhibit lower linkage specificity compared to this compound in certain contexts. | |
| BMB | 10.9 | Sulfhydryls (-SH) | Shorter non-PEGylated, hydrocarbon spacer. Linkage specificity can be lower than longer-arm crosslinkers. | |
| BMOE | 8.0 | Sulfhydryls (-SH) | Short-chain, non-PEGylated crosslinker. | [2] |
| DTME | 13.3 | Sulfhydryls (-SH) | Contains a disulfide bond in the spacer arm, making the crosslink cleavable with reducing agents. | [2] |
Experimental Protocols: A Step-by-Step Guide to this compound Crosslinking and Mass Spectrometry Analysis
This section provides a detailed methodology for a typical crosslinking experiment using this compound, followed by sample preparation for mass spectrometry analysis.
I. Protein Crosslinking with this compound
This protocol is a general guideline and may require optimization for specific protein systems.[1][2]
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate, HEPES) at pH 6.5-7.5. Avoid buffers containing free thiols.
-
BM(PEG)3 crosslinker (Thermo Scientific™, Cat. No. 22337)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or a solution containing a free thiol like DTT or 2-mercaptoethanol)
-
Desalting columns or dialysis equipment
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is free of any extraneous sulfhydryl-containing components.
-
The protein concentration should ideally be in the low micromolar range to favor intramolecular or specific intermolecular crosslinking over random oligomerization.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution to a final concentration sufficient to react with the excess maleimide groups (e.g., 20-50 mM Tris or 10-20 mM DTT).
-
Incubate for an additional 15 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove the excess, unreacted crosslinker and quenching reagents by dialysis or using a desalting column.
-
II. Sample Preparation for Mass Spectrometry
Following the crosslinking reaction, the sample must be processed for mass spectrometric analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.
Materials:
-
Urea or Guanidine-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or Chloroacetamide
-
Trypsin or other suitable protease
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample by adding a high concentration of urea (e.g., 8 M) or guanidine-HCl (e.g., 6 M).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free sulfhydryl groups by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level compatible with protease activity (e.g., < 1 M urea).
-
Add trypsin at a protease-to-protein ratio of 1:50 to 1:100 (w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the enzymatic reaction.
-
Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an instrument and settings optimized for the identification of crosslinked peptides.
-
Visualizing the Workflow and Data Analysis
To provide a clear overview of the experimental and data analysis processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound crosslinking and sample preparation for mass spectrometry.
Caption: Data analysis workflow for the identification and validation of crosslinked peptides.
References
A Comparative Guide to Determining the Stoichiometry of BM-PEG3 Conjugation
For researchers and professionals in drug development, accurately determining the stoichiometry of conjugation—the precise number of molecules attached to a protein or other biomolecule—is a critical step in characterizing bioconjugates. This guide provides a comparative overview of key methods for determining the stoichiometry of biomolecules conjugated with BM-PEG3, a bismaleimide-activated polyethylene glycol crosslinker.
BM(PEG)3 is a homobifunctional crosslinker with two maleimide groups that specifically react with sulfhydryl (-SH) groups, forming stable thioether bonds.[1] It is often used to crosslink proteins or to conjugate molecules containing thiol groups.[1] The integrated polyethylene glycol (PEG) spacer enhances the water solubility of the resulting conjugate.[1]
This guide will compare the leading analytical techniques for quantifying the extent of this conjugation, presenting their methodologies, and offering a clear comparison of their performance based on experimental data.
Key Analytical Techniques for Stoichiometry Determination
Several powerful analytical methods can be employed to determine the degree of PEGylation. The most prominent and effective techniques include Mass Spectrometry (MS), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and High-Performance Liquid Chromatography (HPLC).
1. Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information.[2][3] By measuring the mass difference between the unconjugated biomolecule and the this compound conjugate, the number of attached PEG linkers can be accurately determined.
-
Experimental Protocol:
-
Sample Preparation: The bioconjugate sample is purified to remove excess, unreacted this compound and any unconjugated biomolecule. This is typically achieved using size exclusion chromatography (SEC) or dialysis.[4]
-
Analysis: The purified sample is then analyzed by either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3] ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis.[4][5]
-
Data Interpretation: The resulting mass spectrum will show a distribution of species corresponding to the unconjugated biomolecule and the biomolecule conjugated with one, two, or more this compound linkers. The mass of each species is determined, and the number of conjugated linkers is calculated by dividing the mass increase by the molecular weight of this compound (352.34 g/mol ).
-
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for determining this compound conjugation stoichiometry using mass spectrometry.
2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is an absolute method for determining the molar mass of macromolecules in solution without the need for column calibration with standards.[6][7] This technique separates molecules based on their hydrodynamic radius and then uses light scattering to directly measure the molar mass of the eluting species.[7]
-
Experimental Protocol:
-
System Setup: An HPLC system is equipped with a size exclusion column, a MALS detector, and concentration detectors such as an ultraviolet (UV) detector and a differential refractive index (dRI) detector.[7][8]
-
Sample Analysis: The this compound conjugate sample is injected into the SEC column. The separated molecules flow through the UV, MALS, and dRI detectors sequentially.
-
Data Analysis: The ASTRA software (from Wyatt Technology) or similar platforms are used to analyze the data. The software combines the signals from the MALS and concentration detectors to calculate the absolute molar mass of each species eluting from the column.[9] The stoichiometry is determined by comparing the molar mass of the conjugate to that of the unconjugated biomolecule.
-
-
Workflow for SEC-MALS Analysis:
Caption: Workflow for determining this compound conjugation stoichiometry using SEC-MALS.
3. High-Performance Liquid Chromatography (HPLC)
While often used in conjunction with MS and MALS, HPLC, particularly SEC and Reverse-Phase (RP-HPLC), can also be used as a standalone method for estimating stoichiometry. By separating the different conjugated species, the relative abundance of each can be quantified.
-
Experimental Protocol:
-
Column Selection: A suitable column is chosen based on the properties of the biomolecule. SEC is used for separation based on size, while RP-HPLC separates based on hydrophobicity.
-
Method Development: A gradient elution method is typically developed to resolve the unconjugated biomolecule from the various PEGylated forms.
-
Quantification: The area under each peak in the chromatogram is integrated. The relative percentage of each species is calculated to estimate the distribution of the different stoichiometries.
-
-
Logical Flow for HPLC-Based Stoichiometry Estimation:
Caption: Logical flow for estimating this compound conjugation stoichiometry using HPLC.
Comparison of Methods
The choice of method for determining the stoichiometry of this compound conjugation depends on the specific requirements of the analysis, including the desired level of detail, the available instrumentation, and the nature of the biomolecule.
| Feature | Mass Spectrometry (MS) | SEC-MALS | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures mass-to-charge ratio to determine molecular weight.[3] | Measures light scattering to determine absolute molar mass.[7] | Separates molecules based on physical/chemical properties.[10] |
| Accuracy | Very high, provides exact mass of each species. | High, provides absolute molar mass without standards.[6] | Moderate, provides relative quantification. |
| Resolution | Can resolve species with single PEG unit differences. | Can resolve different oligomeric and conjugated states. | Dependent on column and method optimization. |
| Information Provided | Stoichiometry, mass of conjugate, potential for site of conjugation (with MS/MS).[4] | Average degree of PEGylation, molar mass distribution.[8] | Relative abundance of different species, purity. |
| Throughput | Moderate to high, especially with automation. | Moderate. | High. |
| Instrumentation Cost | High. | High. | Moderate. |
| Sample Requirements | Small amounts (micrograms to nanograms). | Milligrams. | Micrograms. |
Alternative Approaches and Considerations
While the methods above are the most common and robust, other techniques can provide complementary information:
-
Colorimetric Assays: For PEG linkers that include a quantifiable tag, such as biotin, colorimetric assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used.[11][12][13] This assay measures the displacement of HABA from avidin by biotin, allowing for the quantification of biotinylated molecules.[11] This is an indirect method for determining conjugation if the this compound linker is also biotinylated.
-
Alternatives to this compound: The choice of crosslinker can impact the analysis. Heterobifunctional PEG linkers, for example, allow for more controlled, stepwise conjugations.[14] Additionally, concerns about the potential immunogenicity of PEG have led to the development of alternative polymers, which may require different analytical approaches.[15]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. enovatia.com [enovatia.com]
- 5. sciex.com [sciex.com]
- 6. finabio.net [finabio.net]
- 7. wyatt.com [wyatt.com]
- 8. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. nbinno.com [nbinno.com]
- 15. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BM-PEG3 and Other PEGylated Linkers in Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of the efficiency of BM-PEG3, a homobifunctional maleimide linker with a three-unit polyethylene glycol (PEG) spacer, against other PEGylated linkers, supported by experimental data and detailed methodologies.
The Role of PEGylated Linkers in Bioconjugation
Polyethylene glycol (PEG) has been widely adopted in linker technology to enhance the therapeutic properties of bioconjugates. The inclusion of a PEG spacer can improve hydrophilicity, reduce aggregation, and extend the in vivo half-life of the conjugate.[1] The length and composition of the PEG chain are critical parameters that can be fine-tuned to optimize the performance of the final product.[2]
BM(PEG)n linkers are homobifunctional crosslinkers featuring maleimide groups at each end of a PEG spacer. These linkers are particularly effective for conjugating molecules containing sulfhydryl (-SH) groups, such as those found in cysteine residues of proteins. The maleimide groups react specifically and efficiently with sulfhydryls at a pH range of 6.5-7.5 to form stable thioether bonds.[3]
Comparative Analysis of Linker Efficiency
The "efficiency" of a linker can be assessed by several key performance indicators, including conjugation yield, reaction kinetics, stability of the resulting conjugate, and the functional performance of the final bioconjugate. While direct head-to-head quantitative comparisons of a broad range of PEGylated linkers under identical conditions are not extensively available in the literature, this guide synthesizes available data to provide a comparative overview.
Conjugation Efficiency and Reaction Kinetics
The maleimide-thiol reaction is known for its high efficiency and specificity.[4] One study comparing the cross-linking of Galectin-1 homodimers found that Poly(ethylene glycol) bismaleimide (PEGbisMal) reacted with greater efficiency than PEG-diacrylate (PEGDA).[5] This suggests that for sulfhydryl-specific conjugation, bismaleimide linkers like this compound can offer superior conjugation yields.
| Linker Type | Reactive Groups | Target Functional Groups | Typical Reaction pH | Relative Reaction Rate | Typical Conjugation Yield |
| This compound | Bismaleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | Fast | High (>90% reported in some systems)[4] |
| BM-PEG2 | Bismaleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | Fast | High |
| SM(PEG)n | NHS-ester, Maleimide | Primary Amines (-NH2), Sulfhydryls (-SH) | 7.2 - 7.5 | NHS-ester reaction is pH-dependent and competes with hydrolysis[6] | High, but requires a two-step process for specificity |
| BS(PEG)n | Bis-NHS ester | Primary Amines (-NH2) | 7.0 - 9.0 | Moderate, competes with hydrolysis | Variable, dependent on protein and reaction conditions |
Note: The data in this table is compiled from various sources and represents general trends. Actual performance may vary depending on the specific molecules being conjugated and the reaction conditions.
Stability of the Conjugate
The stability of the bond formed by the linker is crucial for the in vivo performance of a bioconjugate. The thioether bond formed by the reaction of a maleimide with a sulfhydryl group is generally stable.[3] However, the succinimide ring formed in this reaction can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[7] The stability of this linkage can be influenced by the local microenvironment and the structure of the linker. While specific comparative stability data for the BM(PEG)n series is limited, the hydrophilic PEG spacer is not expected to negatively impact the intrinsic stability of the thioether bond. Studies have shown that thioether cross-links can significantly increase the proteolytic stability of proteins.[8]
| Linker Chemistry | Bond Formed | Stability Feature |
| Maleimide-Thiol | Thioether | Generally stable, but can be susceptible to retro-Michael reaction.[7] |
| NHS ester-Amine | Amide | Highly stable.[6] |
| Bromoacetyl-Thiol | Thioether | Stable.[2] |
| Disulfide Exchange | Disulfide | Cleavable by reducing agents.[9] |
Impact on Functional Performance
The length of the PEG linker can have a significant impact on the biological activity of the final conjugate. In the context of ADCs, longer PEG chains have been shown to increase the in vivo half-life of the conjugate, but this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[1] For PROTACs, the linker length is critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for efficient protein degradation.[2]
A study on PROTACs targeting the estrogen receptor found that a linker with a 16-atom chain length was optimal for degradation, highlighting the importance of fine-tuning the linker length for each specific application.[5] this compound, with its relatively short and defined PEG spacer, offers a balance between increased hydrophilicity and maintaining a compact structure, which can be advantageous in applications where a specific spatial orientation of the conjugated molecules is required.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of linker efficiency. Below are representative methodologies for key experiments.
General Protein-Protein Crosslinking Protocol using BM(PEG)n Linkers
This protocol is adapted from manufacturer guidelines and is a general starting point.[3] Optimal conditions may vary depending on the specific proteins.
Materials:
-
BM(PEG)n linker (e.g., this compound)
-
Sulfhydryl-containing proteins
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5
-
Quenching Reagent: 1M Tris-HCl, pH 8.0, or a solution of a thiol-containing compound like cysteine or DTT.
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the sulfhydryl-containing proteins in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL). If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP and subsequently remove the reducing agent by a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve the BM(PEG)n linker in an organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and quenching reagent by a desalting column or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques like mass spectrometry.
Quantification of Conjugation Efficiency (Drug-to-Antibody Ratio - DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs. Several methods can be used for its determination.[][11][12]
1. UV-Vis Spectroscopy:
-
This is a simple method that can be used if the drug and the antibody have distinct absorbance maxima.[11]
-
The absorbance of the ADC is measured at two wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength for the drug).
-
The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
2. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity.[]
-
Antibodies conjugated with a higher number of drug molecules are more hydrophobic and will have longer retention times on the HIC column.
-
The peak area of each species can be used to calculate the weighted average DAR.
3. Mass Spectrometry (MS):
-
LC-MS is a powerful technique for determining the DAR and the distribution of drug-loaded species.[12]
-
The mass of the intact ADC is measured, and the number of conjugated drug molecules can be determined from the mass shift compared to the unconjugated antibody.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: A generalized experimental workflow for protein crosslinking using a homobifunctional linker like this compound.
Caption: The signaling pathway of PROTAC-mediated protein degradation, highlighting the role of the linker in ternary complex formation.
Conclusion
This compound is an efficient homobifunctional crosslinker for conjugating sulfhydryl-containing molecules, offering the benefits of a hydrophilic PEG spacer in a compact form. While direct quantitative comparisons with a wide range of other PEGylated linkers are not always available, the principles of bioconjugation chemistry and the existing data suggest that this compound provides a balance of high reactivity, good stability, and favorable physicochemical properties. The choice of the optimal linker, including the length of the PEG chain, will ultimately depend on the specific requirements of the application. For the development of novel bioconjugates, a systematic evaluation of a series of linkers with varying PEG lengths and reactive groups is recommended to identify the best-performing candidate.
References
- 1. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. enovatia.com [enovatia.com]
- 8. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Safe Handling of BM-PEG3: A Comprehensive Guide to Personal Protective Equipment and Disposal
Researchers and scientists working with BM-PEG3, a homobifunctional crosslinker, must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Understanding the Hazard Profile of this compound
This compound is classified as a substance that requires careful handling due to its potential to cause skin and eye irritation, as well as respiratory irritation. The following table summarizes the hazard and precautionary statements associated with this compound.
| Hazard Class | Hazard Statement | Meaning | Precautionary Statements | Meaning |
| Skin Irrit. 2 | H315 | Causes skin irritation | P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |||
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |||
| Eye Irrit. 2 | H319 | Causes serious eye irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||
| STOT SE 3 | H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271 | Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protective equipment is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against potential splashes and airborne particles. This compound can cause serious eye irritation. |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable. | Nitrile gloves offer good resistance against related chemical compounds. Always inspect gloves before use and change them immediately if contaminated. |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical. | |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or aerosols. | |
| NIOSH-approved Respirator | Recommended if ventilation is inadequate or when handling large quantities that may generate dust or aerosols. |
Experimental Protocols for Safe Handling and Use
Adherence to detailed experimental protocols is paramount for both experimental success and personal safety.
Protocol 1: Handling and Weighing of Solid this compound
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work Area : Conduct all work in a certified chemical fume hood.
-
Weighing :
-
To avoid generating airborne dust, use a ventilated balance enclosure if available.
-
If a ventilated balance enclosure is not available, carefully weigh the solid this compound within the chemical fume hood.
-
Use a clean, dedicated spatula for transferring the powder.
-
Close the container tightly immediately after use.
-
-
Cleanup : Clean any spills immediately using appropriate procedures (see spill management section). Wipe down the work surface and weighing utensils with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
Protocol 2: Preparation of this compound Stock Solution
-
Materials :
-
This compound solid
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Appropriate glassware (e.g., vial, conical tube)
-
Vortex mixer or sonicator
-
-
Procedure :
-
In a chemical fume hood, add the desired volume of solvent (DMF or DMSO) to a pre-weighed amount of this compound to achieve the target concentration (e.g., 5-20 mM).[2]
-
Cap the container tightly.
-
Vortex or sonicate the solution until the this compound is completely dissolved.[2] Gentle warming may aid in dissolution.[2]
-
The stock solution should be prepared fresh immediately before use.
-
Protocol 3: Quenching of Unreacted this compound in a Reaction Mixture
-
Purpose : To neutralize any unreacted maleimide groups at the end of a crosslinking reaction.
-
Quenching Reagent : A concentrated solution (0.5-1 M) of a thiol-containing compound such as cysteine or dithiothreitol (DTT).[2]
-
Procedure :
Operational and Disposal Plans
A clear plan for storage and disposal is essential for maintaining a safe laboratory environment.
Storage Plan
-
Upon Receipt : Store the container desiccated at 2-8°C.
-
After Opening : The product is sensitive to moisture. It is recommended to store the vial in a resealable bag with a desiccant. After use, return the vial to the bag, close it tightly, and store at the recommended temperature.
-
Solutions : Storage of stock solutions is not recommended; they should be made fresh for each use.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with non-hazardous waste.
-
-
Container Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound (1,11-bismaleimido-triethyleneglycol)".
-
-
Disposal Procedure :
-
Solid Waste : Collect contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated hazardous waste container.
-
Liquid Waste : Collect unused solutions and quenched reaction mixtures in a sealed, compatible liquid hazardous waste container.
-
Empty Containers : The original container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste contractor.
-
Spill Management
In the event of a spill, immediate and appropriate action is vital.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate : Alert others in the lab and your supervisor.
-
Protect : Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain : For a small spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect : Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
